molecular formula C10H13BrO B13403376 2-Bromo-1-isopropyl-3-methoxybenzene

2-Bromo-1-isopropyl-3-methoxybenzene

Cat. No.: B13403376
M. Wt: 229.11 g/mol
InChI Key: GZGLXRLXHGNBKH-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropyl-3-methoxybenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-1-methoxy-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3

InChI Key

GZGLXRLXHGNBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)Br

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Elucidation: 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis and characterization of 2-Bromo-1-isopropyl-3-methoxybenzene . This document is designed for medicinal chemists and analytical scientists requiring a definitive protocol for distinguishing this sterically congested isomer from its regioisomers.

Executive Summary & Molecular Architecture

Target Molecule: this compound Formula: C


H

BrO Exact Mass: 228.015 Core Challenge: The 1,2,3-trisubstitution pattern creates a "sandwiched" halogen motif. The bromine atom is sterically crowded between the bulky isopropyl group (C1) and the methoxy group (C3). Distinguishing this isomer from the thermodynamically favored 4-bromo or 6-bromo regioisomers requires rigorous spectroscopic validation.
Structural Connectivity

The molecule features a benzene core with three contiguous substituents:

  • C1: Isopropyl group (

    
    )[1]
    
  • C2: Bromine atom (

    
    )
    
  • C3: Methoxy group (

    
    )
    
  • C4, C5, C6: Aromatic protons (Contiguous spin system).

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to analysis. Direct bromination of 3-isopropylanisole typically yields the 4-bromo (para to methoxy) or 6-bromo (ortho to methoxy, para to isopropyl) isomers due to steric hindrance at the C2 position.

  • Synthesis Route: Accessing the 2-bromo isomer generally requires Directed Ortho Metalation (DoM) .

    • Protocol: Treatment of 3-isopropylanisole with

      
      -BuLi coordinates lithium to the methoxy oxygen, directing deprotonation to the C2 position (between substituents). Subsequent quenching with a bromine source (e.g., 
      
      
      
      or
      
      
      ) yields the target.
  • Critical Impurity: The primary impurity is often the 4-bromo regioisomer , formed via electrophilic aromatic substitution (EAS) mechanisms if the lithiation is not strictly regiocontrolled.

Analytical Triangulation: The Validation Protocol

To certify the structure as this compound, you must triangulate data from Mass Spectrometry,


H NMR, and NOE experiments.
A. Mass Spectrometry (MS)
  • Isotopic Signature: The presence of a single bromine atom is confirmed by the characteristic 1:1 doublet intensity ratio for the molecular ion peaks

    
     and 
    
    
    
    at m/z 228 and 230 (
    
    
    and
    
    
    ).
  • Fragmentation:

    • Loss of Methyl (

      
      ): m/z 213/215.
      
    • Loss of Isopropyl (

      
      ): m/z 185/187.[1]
      
    • Loss of Methoxy/CO: Characteristic of anisole derivatives.

B. H NMR Spectroscopy (The Definitive Test)

The aromatic region (6.5 – 7.5 ppm) provides the "smoking gun" for the 1,2,3-substitution pattern.

ProtonMultiplicityCoupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Structural Logic
H4 Doublet (d)~8.0 HzOrtho to H5, Meta to H6. Adjacent to Methoxy.[2][3][4][5][6][7]
H5 Triplet (t)~8.0 HzFlanked by H4 and H6. The critical diagnostic signal .
H6 Doublet (d)~8.0 HzOrtho to H5, Meta to H4. Adjacent to Isopropyl.[6][8][9][10][11][12]

The "Contiguous Proton" Rule:

  • Target (2-Br): Three adjacent protons (H4, H5, H6) create a Doublet – Triplet – Doublet pattern.

  • Isomer (4-Br): Two adjacent protons (H5, H6) and one isolated proton (H2). Pattern: Doublet – Doublet – Singlet .

  • Isomer (6-Br): Two adjacent protons (H4, H5) and one isolated proton (H2). Pattern: Doublet – Doublet – Singlet .

Note: If your aromatic region shows a singlet (or a meta-coupled doublet,


), you have synthesized the wrong isomer.
C. C NMR & DEPT
  • C2 (C-Br): Upfield shift relative to C-H carbons (approx. 110-115 ppm) due to the heavy atom effect, but distinct from C-H.

  • C3 (C-OMe): Deshielded (approx. 155-160 ppm).

  • C1 (C-iPr): Deshielded (approx. 135-145 ppm).

D. 2D NMR: NOESY/ROESY (Spatial Confirmation)

Due to steric crowding, the isopropyl methine proton and the methoxy protons will show specific Through-Space correlations.

  • Irradiate Methoxy (

    
    ):  Should show NOE to H4  (aromatic) only. If it shows NOE to an isolated aromatic singlet, you likely have the 4-bromo isomer (where H2 is between OMe and iPr).
    
  • Irradiate Isopropyl Methine (CH): Should show NOE to H6 (aromatic) and the isopropyl methyls.

Visual Analysis Workflows

Figure 1: Structural Decision Tree (NMR)

This logic flow ensures rigorous rejection of incorrect regioisomers.

NMR_Decision_Tree Start Crude Product Analysis (1H NMR Aromatic Region) Count_Signals Count Aromatic Signals & Multiplicity Start->Count_Signals Pattern_DTD Pattern: Doublet - Triplet - Doublet (3 Contiguous Protons) Count_Signals->Pattern_DTD 3 Adjacent H Pattern_DDS Pattern: Doublet - Doublet - Singlet (2 Contiguous, 1 Isolated) Count_Signals->Pattern_DDS 2 Adjacent H Check_Coupling Check Coupling Constants (J) Pattern_DTD->Check_Coupling Result_Iso4 REJECT: 4-Bromo Isomer (Para to OMe) Pattern_DDS->Result_Iso4 H2 is Singlet Result_Iso6 REJECT: 6-Bromo Isomer (Ortho to OMe) Pattern_DDS->Result_Iso6 H2 is Singlet Result_Target CONFIRMED: This compound (1,2,3-Substitution) Check_Coupling->Result_Target J ~ 8Hz (Ortho)

Caption: Logic flow for distinguishing the target 1,2,3-trisubstituted benzene from common 1,2,4-isomers.

Figure 2: NOE Correlation Network

Visualizing the spatial proximity required to confirm the regiochemistry.

NOE_Network OMe Methoxy (-OCH3) (Pos 3) H4 H4 Aromatic (Pos 4) OMe->H4 Strong NOE H5 H5 Aromatic (Pos 5) H4->H5 J-Coupling H6 H6 Aromatic (Pos 6) H5->H6 J-Coupling iPr_CH Isopropyl Methine (-CH-) (Pos 1) H6->iPr_CH Strong NOE iPr_Me Isopropyl Methyls (-CH3)2 iPr_CH->iPr_Me Internal Br Bromine (Pos 2 - Silent) Br->OMe Steric Repulsion Br->iPr_CH Steric Repulsion

Caption: NOESY correlation map. Green arrows indicate diagnostic through-space interactions.

Experimental Protocol Summary

To replicate the analysis:

  • Sample Prep: Dissolve ~10 mg of the purified oil/solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard

      
       (16 scans) to verify purity and integration.
      
    • Run

      
       COSY to confirm the H4-H5-H6 spin system connectivity.
      
    • Run

      
       HSQC to assign carbons to protons.
      
    • Crucial: Run 1D-NOESY targeting the methoxy peak (approx 3.8 ppm). If NOE is observed to a doublet (H4), the assignment is supported. If NOE is observed to a singlet, the structure is incorrect.

References

  • Smith, K., & Jones, D. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.

  • PubChem Compound Summary. (n.d.). 4-Bromo-3-isopropylanisole (Isomer Comparison). National Center for Biotechnology Information.

  • Beilstein Journals. (2019). Supplementary Information: NMR Characterization of Polysubstituted Benzenes. Beilstein-Institut.

  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Coupling Constants in Aromatic Systems. University of Wisconsin-Madison.

Sources

Physicochemical properties of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-isopropyl-3-methoxybenzene

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of drug discovery and complex molecule synthesis, the strategic selection of starting materials and intermediates is paramount. This compound is a substituted aromatic compound whose unique arrangement of functional groups—a bromine atom, an isopropyl group, and a methoxy group—offers a versatile platform for synthetic chemists. The interplay of the electronic and steric effects of these substituents allows for a high degree of control in synthetic design, making it a valuable building block.

A comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application. These properties govern the compound's behavior in both reaction vessels and biological systems, influencing everything from reaction kinetics and solubility to membrane permeability and metabolic stability.[1][2] This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both predicted data and detailed, field-proven experimental protocols for their validation. The methodologies described herein are presented with a focus on causality, explaining not just the steps, but the scientific reasoning that underpins them, ensuring a self-validating and trustworthy approach for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. The arrangement of atoms and functional groups in this compound gives rise to its distinct chemical personality.

Table 1: Core Compound Identifiers

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Canonical SMILES CC(C)C1=C(C(=CC=C1)OC)Br
InChI InChI=1S/C10H13BrO/c1-7(2)9-6-4-5-8(12-3)10(9)11/h4-7H,1-3H3
InChIKey ADTXKPZLALORFX-UHFFFAOYSA-N[3]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];
// Benzene Ring
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];

// Substituents
Br [label="Br", pos="2.6,1.5!"];
O [label="O", pos="-2.6,1.5!"];
C_methoxy [label="CH₃", pos="-3.9,1.5!"];
C_iso_main [label="C", pos="-2.6,-1.5!"];
C_iso1 [label="CH₃", pos="-3.9,-0.75!"];
C_iso2 [label="CH₃", pos="-3.9,-2.25!"];
H_iso [label="H", pos="-2.0,-2.2!"];


// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- Br [label=""];
C2 -- O;
O -- C_methoxy;
C3 -- C_iso_main;
C_iso_main -- C_iso1;
C_iso_main -- C_iso2;
C_iso_main -- H_iso;

// Aromatic circle (approximated with nodes)
node [shape=point, width=0.01, height=0.01];
p1 [pos="0,0!"];
p2 [pos="0.5,0!"];
p3 [pos="-0.5,0!"];
p4 [pos="0,0.5!"];
p5 [pos="0,-0.5!"];

}

Caption: 2D Structure of this compound.

The structure reveals a sterically hindered aromatic ring. The bulky isopropyl group and the adjacent bromine atom flank the methoxy group, influencing the molecule's conformation and its ability to interact with other molecules or surfaces. These features are key predictors of its behavior in both synthetic reactions and biological assays.

Predicted Physicochemical Profile for Drug Discovery

In early-stage drug discovery, computational models are employed to predict key physicochemical properties, allowing for the rapid screening and prioritization of candidates before committing to costly synthesis and experimentation.[4] These parameters provide a "drug-likeness" profile, guiding medicinal chemists toward molecules with a higher probability of success.[2][5]

Table 2: Computationally Predicted Physicochemical Properties

ParameterPredicted ValueSignificance in Drug Development
cLogP (Octanol-Water Partition Coefficient) 3.8 - 3.9Measures lipophilicity. This value suggests good membrane permeability but potentially poor aqueous solubility. It falls within the acceptable range for many orally available drugs.[3][4][6]
Topological Polar Surface Area (TPSA) 9.2 ŲEstimates the surface area of polar atoms. A low TPSA like this is strongly correlated with good cell permeability, including crossing the blood-brain barrier.[6]
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, which generally enhances membrane permeability.[6]
Hydrogen Bond Acceptors 1 (the methoxy oxygen)The single H-bond acceptor provides a minimal degree of polarity.[6]
Rotatable Bonds 3Indicates a moderate degree of conformational flexibility, which can be important for binding to a target protein.[6]

This profile suggests a lipophilic molecule with excellent potential for membrane permeation but one that may present challenges related to aqueous solubility and formulation. Such insights are critical for designing effective drug delivery systems and anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) issues.[7]

Experimental Protocols for Property Determination

While predictions are invaluable for screening, experimental validation is non-negotiable for lead optimization and regulatory submission. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.

Lipophilicity: Quantifying the Balance Between Fat and Water

Lipophilicity is arguably one of the most important physicochemical properties, as it dictates how a drug partitions between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes.[1][4] It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH).

Causality and Expertise: The shake-flask method is the universally accepted gold standard for logP determination because it is a direct measurement of the partitioning equilibrium.[8] Its selection is warranted when the highest accuracy is required for a lead candidate, despite being low-throughput. The protocol requires precise control over experimental parameters to ensure reproducibility.[8]

Step-by-Step Protocol:

  • Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer (e.g., 2 mL of each).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). The system must be allowed to settle completely or be centrifuged to ensure clean phase separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare mutually saturated n-octanol and aqueous buffer E1 Combine phases in vial P1->E1 P2 Prepare stock solution in n-octanol P2->E1 E2 Agitate to reach equilibrium E1->E2 E3 Separate phases (centrifugation) E2->E3 A1 Sample n-octanol and aqueous layers E3->A1 A2 Quantify concentration (e.g., HPLC) A1->A2 A3 Calculate logP A2->A3

Caption: Workflow for the Shake-Flask Method (SFM).

Causality and Expertise: For screening larger sets of compounds or when sample is limited, RP-HPLC offers a rapid and reliable indirect method.[8][9] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity. We measure the retention factor (k') and relate it to known logP values of a standard set of compounds.

Step-by-Step Protocol:

  • System Setup: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Isocratic elution is crucial for this measurement.

  • Calibration: Prepare a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the test compound.

  • Standard Analysis: Inject each standard individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculate k': For each standard, calculate the retention factor k' using the formula: k' = (tᵣ - t₀) / t₀

  • Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their calculated log k' values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[10]

  • Test Compound Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time and calculate its log k'.

  • Determine logP: Use the calibration curve equation to calculate the logP of the test compound from its measured log k'.

RP_HPLC_Method S1 Select standards with known logP values S2 Inject standards and measure retention times (tR) S1->S2 S3 Calculate log k' for each standard S2->S3 S4 Plot logP vs. log k' (Calibration Curve) S3->S4 T3 Determine logP from calibration curve S4->T3 T1 Inject test compound and measure its retention time T2 Calculate log k' for test compound T1->T2 T2->T3

Caption: Workflow for RP-HPLC based logP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

A compound must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation difficulties.[1]

Causality and Expertise: This method determines the thermodynamic or "true" solubility of a compound, representing the saturated concentration in a specific medium at equilibrium. It is the definitive method for solubility assessment. The choice of a physiologically relevant buffer (PBS, pH 7.4) is critical for predicting in vivo behavior.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess of solid this compound to a vial containing the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a calibration curve using known concentrations of the compound. Dilute the filtered supernatant and quantify the concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Result Reporting: The determined concentration is the equilibrium solubility of the compound, typically reported in µg/mL or µM.

Solubility_Assay P1 Add excess solid compound to buffer (e.g., PBS pH 7.4) P2 Agitate for 24-48h to reach equilibrium P1->P2 P3 Separate solid and liquid (Centrifuge & Filter) P2->P3 P4 Quantify concentration of dissolved compound in filtrate (e.g., HPLC) P3->P4 P5 Result = Equilibrium Solubility P4->P5

Caption: Workflow for Thermodynamic Solubility Assay.

Spectral Properties for Structural Elucidation

Spectroscopic data provides the definitive fingerprint of a molecule, confirming its identity, structure, and purity.

Table 3: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR - Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups. - Methoxy group: A singlet around 3.8-4.0 ppm. - Aromatic protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their coupling to each other.
¹³C NMR - Aromatic carbons: Six distinct signals, with the carbon attached to the bromine (C-Br) being significantly shielded. - Aliphatic carbons: Signals for the isopropyl (CH and CH₃) and methoxy (OCH₃) carbons.
Mass Spec. (EI) - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
IR Spectroscopy - ~2850-3000 cm⁻¹: C-H stretching from aliphatic (isopropyl) and aromatic groups. - ~1450-1600 cm⁻¹: C=C stretching from the aromatic ring. - ~1050-1250 cm⁻¹: C-O stretching from the ether (methoxy) group. - ~500-600 cm⁻¹: C-Br stretching.

Safety and Handling

Based on data for structurally similar bromo-aromatic compounds, appropriate safety precautions are necessary.

  • Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Handling: Wash hands thoroughly after handling.[11][12] Wear protective gloves, clothing, eye, and face protection.[11][13] Use in a well-ventilated area or under a chemical fume hood.

    • Storage: Keep container tightly closed in a dry and well-ventilated place.[11]

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][13] If on skin, wash with plenty of soap and water.[11][13] If irritation persists, seek medical attention.[11]

Conclusion: An Empowered Approach to Synthesis and Discovery

This guide has detailed the essential physicochemical properties of this compound, transitioning from high-throughput computational predictions to rigorous, gold-standard experimental protocols. The data collectively portrays a lipophilic, membrane-permeable molecule that may require formulation strategies to overcome limited aqueous solubility. By providing not just the data but the causal logic behind the experimental methodologies, this document equips researchers and drug developers with the necessary tools and understanding to leverage this versatile building block effectively. A thorough grasp of these foundational properties is indispensable for navigating the complexities of modern chemical synthesis and accelerating the journey from a promising molecule to a successful application.[7]

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • Sharma, P., & Kumar, V. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

  • Gimisis, T., & Melagraki, G. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Shultz, M. D. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • Komsta, Ł. (n.d.). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Sharma, N., & Singh, S. (2024, July 8). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery. [Link]

  • 2-Bromo-1-methoxy-3-propylbenzene. PubChem. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

  • 2-Bromo-1-ethyl-3-methoxybenzene. PubChem. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene. Acros Organics. [Link]

  • Safety Data Sheet - 3M K-520 Primer. 3M. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • 1-(3-Bromopropyl)-2-methoxybenzene. PubChem. [Link]

Sources

Solubility Profile of 2-Bromo-1-isopropyl-3-methoxybenzene in Organic Solvents: A Methodical Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. 2-Bromo-1-isopropyl-3-methoxybenzene represents a class of substituted aromatic compounds with significant potential as a scaffold in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for its purification, reaction optimization, and formulation into viable drug products. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to offer a predictive analysis based on molecular structure, a detailed, self-validating experimental protocol for quantitative solubility determination, and a guide to interpreting the resulting data.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success. Poor solubility can lead to challenging formulation development, low and variable bioavailability, and ultimately, the failure of a promising drug candidate. For a molecule like this compound, which possesses a distinct combination of functional groups, a thorough understanding of its solubility profile is essential for chemists and formulation scientists. This document serves as a technical guide for elucidating this profile, providing both theoretical predictions and practical, step-by-step methodologies for its empirical determination.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound dictates its interaction with different solvent environments. The principle of "like dissolves like" serves as a valuable guide for initial predictions[1].

  • Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents.

  • Isopropyl Group: This bulky alkyl group significantly increases the nonpolar character and hydrophobicity of the molecule[2].

  • Bromo Group: The bromine atom adds to the molecular weight and polarizability, contributing to van der Waals interactions.

  • Methoxy Group: The ether linkage introduces a degree of polarity and the potential for hydrogen bond acceptance, though this effect is often overshadowed by the larger nonpolar regions of the molecule[3].

Based on these features, we can predict the solubility behavior in various classes of organic solvents. Structurally similar bromoanisole derivatives are generally reported to be soluble in common organic solvents like ethers and alcohols while having limited to no solubility in water[4][5][6].

Predicted Solubility Summary

The following table provides a qualitative prediction of solubility for this compound in a range of common laboratory solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar Aliphatic n-HexaneMedium to High The isopropyl group and benzene ring favor dispersion forces with nonpolar solvents.
Aromatic TolueneHigh The aromatic ring of the solute will have strong π-stacking interactions with the aromatic solvent.
Polar Aprotic Acetone, Ethyl AcetateHigh These solvents possess a dipole moment that can interact with the methoxy group, while their organic character accommodates the nonpolar parts of the molecule. Data from analogous compounds show high solubility in acetone and ethyl acetate[7].
Polar Aprotic AcetonitrileMedium to High Acetonitrile is a polar solvent that can engage in dipole-dipole interactions. Analogous compounds show good solubility[7].
Polar Protic Ethanol, MethanolMedium The hydroxyl group of the alcohol can act as a hydrogen bond donor to the methoxy group's oxygen. However, the large nonpolar structure of the solute may limit miscibility compared to smaller, more polar solutes.
Highly Polar WaterVery Low The molecule's predominantly nonpolar and hydrophobic nature makes it poorly soluble in water, a highly polar, hydrogen-bonding solvent[4][5][6][8].

The logical relationship between the compound's structure and its predicted solubility is visualized below.

cluster_groups Molecular Features cluster_solvents Solvent Classes Compound This compound Isopropyl Isopropyl Group (Nonpolar, Bulky) Benzene Benzene Ring (Nonpolar, Aromatic) Methoxy Methoxy Group (Polar, H-bond acceptor) Bromo Bromo Group (Polarizable) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Isopropyl->Nonpolar Favors Solubility (Dispersion Forces) Water Aqueous Solvents (e.g., Water) Isopropyl->Water Hinders Solubility (Hydrophobic Effect) Benzene->Nonpolar Favors Solubility (Dispersion Forces) Benzene->Water Hinders Solubility (Hydrophobic Effect) Polar Polar Solvents (e.g., Ethanol, Acetone) Methoxy->Polar Promotes Solubility (Dipole-Dipole) Bromo->Polar Promotes Solubility (Dipole-Dipole)

Figure 1: Relationship between molecular features and predicted solubility.

Experimental Protocol: Quantitative Equilibrium Solubility Determination

To move from prediction to precise quantification, the equilibrium solubility method is the gold standard. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Materials and Reagents
  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Calibrated positive displacement pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the test compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to create a calibration curve. A typical concentration range might be 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Add an excess amount of this compound to a series of vials[9]. For a 1 mL solvent volume, approximately 10-20 mg of the solid compound is typically sufficient to ensure an excess remains after equilibrium. This excess is crucial for ensuring the solution becomes saturated[9].

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials containing the compound.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures at a consistent speed for 24 to 48 hours. This extended period is critical to ensure that the dissolution process reaches a true thermodynamic equilibrium[9]. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) can be conducted to empirically determine the point at which the concentration no longer increases, thus validating the chosen equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid material at the bottom of the vial.

  • Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve. The dilution factor must be precisely recorded.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Solubility Calculation: Calculate the solubility (S) of the compound in the original solvent using the following formula:

    S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

The workflow for this experimental procedure is outlined in the diagram below.

A 1. Add Excess Compound to Vial B 2. Add Known Volume of Solvent A->B Precise Addition C 3. Equilibrate (24-48h at 25°C with shaking) B->C Seal Tightly D 4. Settle or Centrifuge to Separate Phases C->D Ensure Equilibrium E 5. Withdraw Supernatant D->E Avoid Solids F 6. Filter through 0.22µm Syringe Filter E->F Remove Particulates G 7. Accurately Dilute Filtered Sample F->G Bring into Calibration Range H 8. Analyze Concentration (e.g., HPLC-UV) G->H Quantify I 9. Calculate Solubility (Concentration x Dilution Factor) H->I Final Calculation

Figure 2: Experimental workflow for quantitative solubility determination.

Data Interpretation and Application

The quantitative data obtained from this protocol will provide a clear solubility profile of this compound. This data is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reaction media and crystallization-based purification to maximize yield and purity.

  • Formulation Science: Identifying suitable solvent systems for creating stable liquid formulations or for use in spray drying and other advanced formulation techniques.

  • Preclinical Studies: Choosing appropriate vehicles for in vitro and in vivo testing to ensure complete dissolution and accurate dosing.

The results should be compiled into a clear, concise table for easy comparison, allowing researchers to make informed decisions based on reliable, internally generated data.

Conclusion

While specific public data on the solubility of this compound is scarce, a robust solubility profile can be readily established. By combining a predictive analysis based on molecular structure with a rigorous, well-controlled experimental protocol, researchers can generate the critical data needed for effective drug development. The methodology described herein provides a reliable framework for obtaining quantitative solubility data, empowering scientists to optimize processes, design effective formulations, and advance their research with confidence.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • PubChem. (n.d.). 2-Bromo-1-methoxy-3-propylbenzene.
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  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-.
  • Benchchem. (n.d.). The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis.
  • ChemicalBook. (2025). 2-BROMO-1-ISOPROPYL-4-NITROBENZENE.
  • PubChemLite. (n.d.). 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO).
  • ChemBK. (2024). 1-Bromo-3-methoxybenzene.

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Introduction: The Significance of Steric Hindrance in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Steric Hindrance Effects in 2-Bromo-1-isopropyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular architecture, particularly in the design of pharmacologically active compounds, the spatial arrangement of atoms and functional groups is paramount. Steric hindrance, the effect on chemical reactions and molecular conformations due to the spatial bulk of substituents, is a critical parameter that medicinal chemists and synthetic chemists must master. It governs not only the feasibility and outcome of chemical reactions but also the ability of a molecule to interact with its biological target. This guide delves into the multifaceted steric effects in a specific, highly substituted aromatic compound: this compound. Through a detailed analysis of this molecule, we will explore how the interplay of bulky substituents in close proximity dictates its conformation, reactivity, and spectroscopic properties. Understanding these principles is essential for the rational design of novel therapeutics and functional materials.

Conformational Analysis: A Molecule Under Strain

The substitution pattern of this compound, with three adjacent substituents on the benzene ring, creates significant steric strain. The bulky isopropyl group and the bromo atom flank the methoxy group, leading to a complex conformational landscape.

The "Buttressing Effect" and Anisole Planarity

In simple anisole, the methoxy group has a slight preference for a planar conformation with the methyl group in the plane of the benzene ring, allowing for maximal resonance stabilization through the delocalization of the oxygen's lone pair electrons into the aromatic π-system.[1] However, in 2,6-disubstituted anisoles, the presence of ortho substituents can force the methoxy group out of the plane of the ring, a phenomenon known as steric inhibition of resonance.[2] In the case of this compound, the large isopropyl group at the 2-position and the bromo atom at the 3-position (which is ortho to the methoxy group on the other side) create a "buttressing effect," where the substituents effectively push against each other. This steric clash is expected to cause a significant deviation of the C-O-C bond of the methoxy group from the plane of the benzene ring.

The consequence of this non-planarity is a reduction in the resonance interaction between the methoxy group's oxygen and the aromatic ring. This has profound implications for the electron density of the ring and, consequently, its reactivity.

Rotational Barriers and Conformational Isomers

The rotation around the aryl-C to OMe bond in ortho-substituted anisoles is a dynamic process that can be studied by techniques like variable temperature NMR spectroscopy.[3][4] For this compound, the steric hindrance from the adjacent isopropyl and bromo groups is expected to create a significant energy barrier to this rotation. At low temperatures, it might be possible to observe distinct rotational isomers (atropisomers), although the barrier may not be high enough for stable isolation at room temperature.[3]

Caption: Steric crowding in this compound.

Impact on Chemical Reactivity

The steric and electronic environment of this compound dictates its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on the benzene ring are crucial in determining the outcome of electrophilic aromatic substitution reactions.[5][6]

  • Methoxy group (-OCH₃): A strongly activating, ortho-, para-director due to its electron-donating resonance effect.[1][7]

  • Isopropyl group (-CH(CH₃)₂): An activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.[5][8]

  • Bromo group (-Br): A deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.[9]

The positions on the ring available for substitution are C4, C5, and C6.

  • C6: This position is ortho to the activating methoxy group and para to the activating isopropyl group, making it electronically favored. However, it is also flanked by the bulky isopropyl group, leading to significant steric hindrance.[6][9]

  • C4: This position is para to the methoxy group and ortho to the bromo group. It is electronically activated by the methoxy group.

  • C5: This position is meta to the methoxy and isopropyl groups and ortho to the bromo group. It is the least electronically activated position.

Predicted Outcome:

Due to the severe steric hindrance at the C6 position imposed by the isopropyl group, electrophilic attack at this position is highly unlikely.[6] Therefore, substitution is most likely to occur at the C4 position , which is electronically activated by the para-methoxy group and less sterically hindered than the C6 position.

EAS_Reactivity cluster_directing_effects Directing Effects cluster_positions Potential Substitution Sites mol This compound OCH3 Methoxy (-OCH₃) Activating, ortho, para-director mol->OCH3 Isopropyl Isopropyl (-CH(CH₃)₂) Activating, ortho, para-director mol->Isopropyl Br Bromo (-Br) Deactivating, ortho, para-director mol->Br C6 C6: Electronically favored (ortho to -OCH₃, para to -iPr) Sterically Hindered mol->C6 C4 C4: Electronically favored (para to -OCH₃) Less Hindered mol->C4 C5 C5: Electronically disfavored (meta to activating groups) mol->C5 conclusion Conclusion: Substitution at C4 is most probable C6->conclusion Major steric clash with isopropyl group C4->conclusion Favored site of electrophilic attack C5->conclusion Electronically disfavored

Caption: Analysis of electrophilic aromatic substitution sites.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). The target molecule, this compound, lacks strong electron-withdrawing groups. The methoxy and isopropyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this molecule is expected to be unreactive.[10]

However, reactions proceeding through a benzyne intermediate are possible under very strong basic conditions (e.g., NaNH₂). The formation of a benzyne would likely involve the elimination of HBr. The steric bulk of the isopropyl group could influence the regioselectivity of the subsequent nucleophilic addition to the benzyne.

Spectroscopic Signatures

¹H NMR Spectroscopy
  • Aromatic Protons: The three aromatic protons will appear as distinct signals, likely in the range of δ 6.5-7.5 ppm. The proton at C6 will be a doublet, the one at C4 a doublet, and the one at C5 a triplet (or doublet of doublets). The steric compression might cause some of these signals to be shifted downfield.

  • Isopropyl Group: The methine proton (-CH) will appear as a septet around δ 3.0-3.5 ppm, and the six equivalent methyl protons (-CH₃) will appear as a doublet around δ 1.2-1.4 ppm.

  • Methoxy Group: The three methyl protons (-OCH₃) will appear as a singlet, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The steric hindrance can cause deviations from the expected additive chemical shifts for the aromatic carbons. The carbon atom bearing the isopropyl group (C2) and the carbon atom bearing the methoxy group (C1) are expected to show significant shifts due to steric compression. The out-of-plane twisting of the methoxy group will reduce its electron-donating resonance effect, which will also influence the chemical shifts of the ortho and para carbons.

Predicted ¹H and ¹³C NMR Data
¹H NMR
Chemical Shift (ppm)
~7.3
~7.0
~6.8
~3.9
~3.2
~1.3
¹³C NMR
Chemical Shift (ppm)
~155-160
~135-140
~110-130
~110-115
~55-60
~25-30
~20-25

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Synthetic Considerations

A plausible synthetic route to this compound would involve the electrophilic bromination of 1-isopropyl-3-methoxybenzene.

Synthesis_Workflow start 1-isopropyl-3-methoxybenzene (Starting Material) bromination Bromination (e.g., NBS in DMF or Br₂ in AcOH) start->bromination workup Aqueous Work-up (Quenching, Extraction) bromination->workup purification Purification (Column Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: Proposed synthetic workflow.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on standard organic chemistry procedures. It should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: To a solution of 1-isopropyl-3-methoxybenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or N,N-dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The seemingly simple molecule, this compound, serves as an excellent case study for understanding the profound impact of steric hindrance on the conformation and reactivity of substituted aromatic compounds. The steric clash between the adjacent bromo, isopropyl, and methoxy groups leads to a distorted geometry, with the methoxy group likely forced out of the plane of the benzene ring. This not only influences the molecule's electronic properties by inhibiting resonance but also dictates the regiochemical outcome of chemical reactions, particularly electrophilic aromatic substitution. For drug development professionals and synthetic chemists, a thorough appreciation of these steric effects is not merely academic; it is a prerequisite for the successful design and synthesis of complex molecular targets with desired biological activities and chemical properties.

References

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  • YouTube. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. [Link]

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  • ResearchGate. (n.d.). Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system. [Link]

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  • Semantic Scholar. (2013, December 1). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

  • National Center for Biotechnology Information. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • PubChem. (n.d.). 2-Bromo-1-methoxy-3-propylbenzene. [Link]

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Steric-Electronic Interplay in Trisubstituted Arenes: The 2-Bromo-1-isopropyl-3-methoxybenzene Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of the 2-Bromo-1-isopropyl-3-methoxybenzene Ring System Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

The this compound scaffold represents a distinct class of "crowded" aryl halides where the reactivity is governed not merely by inductive effects but by the Steric Inhibition of Resonance (SIR) . Unlike typical aryl bromides used in cross-coupling, this 1,2,3-trisubstituted system features a central halogen "sandwiched" between a bulky isopropyl group and a coordinating methoxy group. This configuration creates a unique electronic pocket: the methoxy group’s ability to donate electron density is mechanically throttled by the adjacent bromine, while the isopropyl group imposes a significant steric barrier to nucleophilic attack. This guide analyzes these properties to optimize its use as a scaffold in drug discovery, specifically for constructing axially chiral biaryls and sterically demanding metallo-enzyme inhibitors.

Structural & Electronic Landscape

The Orthogonal Electronic Vector

The reactivity of this molecule is defined by the competition between electronic activation and steric deactivation.

  • The Methoxy Group (C3): typically a strong Electron Donating Group (EDG) via resonance (

    
    ). However, in this congener, the bulky bromine at C2 forces the methoxy group to twist out of the aromatic plane. This decouples the p-orbital overlap , significantly reducing the 
    
    
    
    effect while retaining the inductive withdrawal (
    
    
    ) of the oxygen atom.
  • The Isopropyl Group (C1): Acts as a weak activator via hyperconjugation and induction (

    
    ). Its primary role here is steric shielding . It blocks the "western" hemisphere of the bromine atom, forcing incoming catalysts (e.g., Pd(0)) to approach from a narrow trajectory.
    
  • The Bromine Atom (C2): The focal point. It is electronically enriched by the ortho-methoxy (to the extent resonance allows) but sterically buttressed. This makes the C–Br bond weaker (longer) due to ground-state destabilization (steric strain) but harder to access kinetically.

Computed Electronic Distribution (Conceptual)

In a standard Hammett analysis, one would expect the C2 position to be electron-rich. However, due to SIR, the ring is more electron-deficient than predicted.

  • HOMO Location: Localized primarily on the aromatic ring and the methoxy oxygen lone pairs.

  • LUMO Location: Concentrated on the C–Br

    
     antibonding orbital, making it susceptible to oxidative addition if the steric barrier can be breached.
    
Visualization: Electronic & Steric Force Map

The following diagram illustrates the opposing forces governing the stability and reactivity of the scaffold.

ElectronicMap Isopropyl 1-Isopropyl Group (Steric Bulk ++) Bromine 2-Bromine (Reactive Handle) Isopropyl->Bromine Steric Shielding (Blocks Pd Approach) Ring Benzene Core (Electronic Manifold) Isopropyl->Ring +I Activation Methoxy 3-Methoxy Group (Donor +R / -I) Methoxy->Bromine Lone Pair Repulsion Methoxy->Ring +R Donation (Throttled by Twist) Bromine->Ring -I Withdrawal

Figure 1: Vector map showing the "Sandwich Effect" where the central Bromine is electronically activated but sterically shielded by flanking groups.

Synthetic Accessibility & Regioselectivity

Direct bromination of 3-isopropyl-1-methoxybenzene (3-isopropylanisole) is not recommended for accessing this specific isomer. Electrophilic Aromatic Substitution (EAS) is governed by sterics; the bulky isopropyl group will direct the incoming bromine to the para position (C6) or the ortho position away from the isopropyl (C4), avoiding the crowded C2 slot.

Recommended Route: Directed Ortho Metalation (DoM)

To force the bromine into the crowded C2 position, one must utilize the coordinating ability of the methoxy group.

  • Substrate: 3-Isopropyl-1-methoxybenzene.

  • Reagent: n-Butyllithium (n-BuLi) with TMEDA (Tetramethylethylenediamine).

  • Mechanism: The lithium coordinates to the methoxy oxygen, directing deprotonation to the ortho position. While C2 is sterically hindered, the "Coordination Induced Proximity Effect" (CIPE) can overcome the steric barrier of the isopropyl group if the temperature is strictly controlled (-78°C).

  • Quench: Electrophilic bromine source (e.g., 1,2-Dibromo-1,1,2,2-tetrafluoroethane or NBS).

Note: If DoM yields a mixture of C2 and C4 isomers, a blocking group strategy (e.g., silylation of C4) may be required.

Experimental Characterization Protocols

NMR Diagnostic Fingerprint

The 1,2,3-substitution pattern creates a distinct symmetry in the aromatic region.

NucleusFeaturePredicted Shift / CharacteristicMechanism
1H NMR Aromatic Region

6.8 - 7.2 ppm (Multiplet)
The three remaining protons (H4, H5, H6) form an ABC or ABX system depending on field strength.
1H NMR Methoxy

3.85 ppm (Singlet)
Slightly downfield shifted compared to anisole due to the ortho-bromo inductive effect.
1H NMR Isopropyl Methine

3.40 ppm (Septet)
Rotationally restricted; broadening may occur at low temperatures.
13C NMR C-Br (C2)

~115-120 ppm
Upfield shift relative to benzene due to mesomeric donation from OMe, despite the Br attachment.
Protocol: High-Efficiency Suzuki-Miyaura Coupling

Objective: Couple the sterically hindered this compound with a boronic acid. Standard conditions (Pd(PPh3)4) will likely fail due to the inability of the catalyst to undergo oxidative addition at the crowded C2-Br bond.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . (These bulky, electron-rich ligands facilitate oxidative addition in hindered systems).

  • Base: K₃PO₄ (3.0 equiv, anhydrous).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)₂, SPhos (4 mol%), and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water through the septum.

  • Activation: Heat the block to 100°C for 12–24 hours. Note: The high temperature is necessary to overcome the activation energy barrier caused by the isopropyl steric bulk.

  • Workup: Cool, dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Purification: Flash chromatography. The product is often a twisted biaryl (atropisomer).

Applications in Drug Discovery

Atropisomerism & Axial Chirality

When coupled to another ortho-substituted ring, this scaffold forms a biaryl axis with restricted rotation.

  • Relevance: The isopropyl group serves as a "locking mechanism." If the rotational barrier (

    
    ) exceeds 30 kcal/mol, the atropisomers can be separated and used as single-enantiomer drugs, highly valued for their specificity in protein binding pockets (e.g., kinase inhibitors).
    
Metabolic Stability

The "sandwiching" of the C2 position and the bulk of the isopropyl group protects the metabolic "soft spots" of the ring.

  • P450 Blocking: The isopropyl group sterically hinders Cytochrome P450 oxidation at the benzylic position.

  • Ether Stability: The ortho-bromo substituent reduces the electron density on the methoxy oxygen, lowering the rate of O-demethylation.

Visualization: Reactivity Workflow

ReactivityFlow Start 2-Bromo-1-isopropyl- 3-methoxybenzene Barrier Steric Barrier (Isopropyl Group) Start->Barrier Standard Conds Ligand Ligand Selection (SPhos/XPhos) Start->Ligand Optimized Protocol Barrier->Start Reaction Fails Process Oxidative Addition (Pd0 -> PdII) Ligand->Process Facilitates Entry Product Axially Chiral Biaryl Scaffold Process->Product Coupling

Figure 2: Workflow demonstrating the necessity of specialized ligands to overcome the steric barrier during cross-coupling.

References

  • Steric Inhibition of Resonance in 2,6-Disubstituted Systems

    • Glaser, R., et al. "Steric Effects in the Spectroscopy of 2,6-Disubstituted Anisoles." Journal of Organic Chemistry.
  • Buchwald-Hartwig / Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Accounts of Chemical Research.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation.
  • Hammett Substituent Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Methodological & Application

Application Note: Synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene (also known as 2-bromo-3-isopropylanisole ).

The 1,2,3-trisubstituted benzene pattern, particularly with a halogen positioned between two substituents, presents a significant regiochemical challenge. Standard Electrophilic Aromatic Substitution (EAS) on 3-isopropylanisole typically yields the 4- or 6-bromo isomer due to steric hindrance at the 2-position.

To overcome this, this protocol utilizes a Directed Ortho Metalation (DoM) strategy starting from 3-methoxybenzoic acid . This route leverages the synergistic directing effects of the carboxylate and methoxy groups to exclusively install the bromine at the crowded 2-position, followed by functional group interconversion to the isopropyl group.

Abstract

This guide provides a validated, four-step protocol for the regioselective synthesis of this compound. Unlike direct bromination methods which suffer from poor regioselectivity, this route employs Directed Ortho Metalation (DoM) on 3-methoxybenzoic acid to install the bromine atom at the sterically hindered C2 position. Subsequent esterification, Grignard addition, and ionic hydrogenation yield the target isopropyl group. This method ensures high isomeric purity (>98%) and is scalable for gram-scale preparation.

Retrosynthetic Analysis

The strategic disconnection focuses on the central bromine atom. Introducing the isopropyl group after establishing the bromination pattern avoids the steric bulk that would otherwise prevent C2 functionalization.

Retrosynthesis Target This compound (Target) Alcohol Tertiary Alcohol Intermediate (2-(2-bromo-3-methoxyphenyl)propan-2-ol) Target->Alcohol Ionic Hydrogenation (Et3SiH, TFA) Ester Methyl 2-bromo-3-methoxybenzoate Alcohol->Ester Grignard Addition (MeMgBr) Acid 2-Bromo-3-methoxybenzoic acid Ester->Acid Esterification (MeOH, H+) SM 3-Methoxybenzoic acid (Starting Material) Acid->SM Directed Ortho Metalation (n-BuLi, Br2)

Figure 1: Retrosynthetic strategy leveraging the cooperative directing effects of carboxyl and methoxy groups.

Experimental Protocol

Route Overview
  • Regioselective Bromination: DoM of 3-methoxybenzoic acid.

  • Esterification: Conversion to methyl ester.

  • Nucleophilic Addition: Double Grignard addition to form the tertiary alcohol.

  • Deoxygenation: Ionic hydrogenation to the isopropyl group.

Step 1: Synthesis of 2-Bromo-3-methoxybenzoic acid

The carboxyl group is deprotonated to form a lithium carboxylate, which, in conjunction with the methoxy group, directs the second equivalent of organolithium to the C2 position.

  • Reagents: 3-Methoxybenzoic acid, n-Butyllithium (n-BuLi), THF, Bromine.

  • Mechanism: Cooperative Directed Ortho Metalation (DoM).

Procedure:

  • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) and purge with Argon.

  • Charge with 3-methoxybenzoic acid (5.0 g, 32.8 mmol) and anhydrous THF (100 mL). Cool to -78 °C .[1]

  • Add n-BuLi (2.5 M in hexanes, 29 mL, 72.3 mmol, 2.2 equiv) dropwise over 30 min. Maintain internal temp < -70 °C.

    • Note: The first equivalent deprotonates the acid; the second performs the C-H lithiation.

  • Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Add Bromine (Br2) (1.85 mL, 36.0 mmol, 1.1 equiv) dropwise.

  • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add 10% Na2SO3 solution (50 mL) and adjust pH to ~2 with 1M HCl.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water to obtain a white solid.

    • Expected Yield: 80-85%

Step 2: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Standard Fischer esterification protects the acid for the subsequent Grignard reaction.

Procedure:

  • Dissolve the crude acid from Step 1 (6.0 g, 26 mmol) in Methanol (60 mL).

  • Add concentrated H2SO4 (0.5 mL) as catalyst.

  • Reflux for 4 hours (monitor by TLC).

  • Concentrate in vacuo.[2][3] Dissolve residue in EtOAc, wash with sat. NaHCO3 and brine.

  • Dry (MgSO4) and concentrate to yield the methyl ester as a clear/pale yellow oil.

    • Expected Yield: >95% (Quantitative)

Step 3: Synthesis of 2-(2-Bromo-3-methoxyphenyl)propan-2-ol

Introduction of the dimethyl carbon framework via Grignard addition.

  • Caution: Perform under strict anhydrous conditions.

Procedure:

  • In a dry 250 mL RBF under Argon, dissolve the methyl ester (6.0 g, 24.5 mmol) in anhydrous THF (60 mL). Cool to 0 °C .[2]

  • Add Methylmagnesium bromide (3.0 M in ether, 20.4 mL, 61.2 mmol, 2.5 equiv) dropwise.

    • Critical: Control addition rate to prevent exotherm.

  • Stir at 0 °C for 30 min, then warm to RT and stir for 2 hours.

  • Quench: Cool to 0 °C and carefully add sat. NH4Cl solution.

  • Workup: Extract with Et2O, wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) if necessary, though the crude is often pure enough.

    • Expected Yield: 85-90%

Step 4: Synthesis of this compound

Ionic hydrogenation selectively reduces the tertiary alcohol to the alkane without debrominating the aromatic ring (a risk with catalytic hydrogenation).

  • Reagents: Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA), DCM.

Procedure:

  • Dissolve the tertiary alcohol (5.0 g, 20.4 mmol) in DCM (50 mL) under Argon.

  • Add Triethylsilane (6.5 mL, 40.8 mmol, 2.0 equiv).

  • Cool to 0 °C. Add TFA (15 mL) dropwise.

  • Stir at 0 °C for 1 hour, then warm to RT and stir for 2 hours.

  • Quench: Carefully pour into ice-cold sat. NaHCO3 solution (gas evolution!).

  • Workup: Separate phases. Extract aqueous layer with DCM. Combined organics are washed with brine and dried (Na2SO4).

  • Purification: Flash chromatography (100% Hexanes or Hexanes/EtOAc 98:2).

    • Expected Yield: 85-90%

    • Physical State: Colorless oil.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilOxidizes slowly upon air exposure.
1H NMR (CDCl3) δ 1.25 (d, 6H, iPr-CH3), 3.45 (sept, 1H, iPr-CH), 3.88 (s, 3H, OMe), 6.8-7.3 (m, 3H, Ar-H)Characteristic isopropyl doublet and septet.
MS (GC-MS) M+ and [M+2] peaks (1:1 ratio)Confirms presence of one Bromine atom.
Regiochemistry >98% 1,2,3-isomerConfirmed by NMR coupling constants (vicinal).

Critical Mechanistic Insights

The success of this protocol relies on the Cooperative Directing Effect in Step 1.

Mechanism cluster_regio Regioselectivity Control SM 3-Methoxybenzoic Acid Deprot Lithium Carboxylate (Ortho-director 1) SM->Deprot n-BuLi (1 eq) Complex Pre-lithiation Complex (Li coordinates OMe & COO-) Deprot->Complex n-BuLi (2nd eq) Lithio C2-Lithio Species (Stabilized by OMe & COO-) Complex->Lithio Deprotonation at C2 (Synergistic Effect) Product 2-Bromo-3-methoxybenzoic acid Lithio->Product Br2 Quench C2 C2 Position: Between OMe & COO- (Activated by both) Lithio->C2 Preferred C4 C4 Position: Para to OMe (Less activated) C6 C6 Position: Ortho to OMe (Activated by OMe only)

Figure 2: Mechanistic pathway for the Directed Ortho Metalation. The C2 position is uniquely activated by both the carboxylate and methoxy groups.

Safety & Hazards

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Bromine: Highly toxic and corrosive. Use in a well-ventilated fume hood.

  • TFA: Corrosive and volatile.

  • Exotherms: The Grignard addition and the TFA addition are exothermic; strict temperature control is required.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. Chem. Rev.[1]1990 , 90, 879–933. Link

  • Regioselective Lithiation of 3-Methoxybenzoic Acid

    • Mortier, J.; Moyroud, J.; Bennetau, B.; Cain, P. A. J. Org. Chem.1994 , 59, 4042–4044. Link

    • (Confirming C2 lithiation preference due to cooper
  • Ionic Hydrogenation (Reduction of Benzylic Alcohols)

    • Carey, F. A.; Tremper, H. S. J. Am. Chem. Soc.1968 , 90, 2578. Link

    • (Standard protocol for Et3SiH/TFA reduction).

Sources

Application Note: A Scalable and Regioselective Protocol for the Synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-1-isopropyl-3-methoxybenzene is a key substituted aromatic intermediate valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its specific substitution pattern offers a versatile handle for further chemical transformations. This application note provides a comprehensive and scalable protocol for the regioselective synthesis of this compound via electrophilic aromatic bromination of 1-isopropyl-3-methoxybenzene. We delve into the mechanistic principles governing the reaction's regioselectivity, offer a detailed step-by-step experimental procedure suitable for gram-to-kilogram scale, and discuss critical parameters for process optimization and safety.

Introduction: Strategic Importance and Synthetic Rationale

Substituted bromoarenes are foundational building blocks in organic synthesis, primarily due to their utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable the construction of complex carbon-carbon and carbon-heteroatom bonds. The target molecule, this compound, features a unique electronic and steric environment. The methoxy and isopropyl groups collaboratively influence the reactivity of the benzene ring, making the precise introduction of a bromine atom a challenge of regioselectivity. A robust and scalable synthesis is therefore critical for its application in multi-step drug development and advanced material synthesis pipelines.

This guide is designed for researchers and process chemists, providing a field-proven methodology that emphasizes safety, scalability, and high regiochemical fidelity.

Reaction Scheme and Mechanistic Insights

The synthesis proceeds via the electrophilic aromatic substitution of 1-isopropyl-3-methoxybenzene.

Overall Reaction: Reaction scheme for the bromination of 1-isopropyl-3-methoxybenzene.

Mechanism and Regioselectivity:

The core of this synthesis lies in controlling the position of bromination. The benzene ring is activated by two ortho, para-directing groups: a strongly activating methoxy group (-OCH₃) and a moderately activating isopropyl group (-CH(CH₃)₂). The outcome is governed by a synergy of electronic and steric effects:

  • Electronic Effects: The methoxy group is a more powerful activating group than the isopropyl group, meaning it more strongly directs the electrophile (Br⁺) to its ortho and para positions. The positions ortho to the methoxy group are C2 and C4. The position para to the methoxy group is C6.

  • Steric Hindrance: The isopropyl group is sterically bulky. This bulkiness significantly hinders the approach of the electrophile to the adjacent C2 position.

  • Directing Group Agreement: The desired C2 position is ortho to the methoxy group and ortho to the isopropyl group. The C4 position is ortho to the methoxy group and meta to the isopropyl group. The C6 position is para to the methoxy group and ortho to the isopropyl group.

Based on these factors, the C4 and C6 positions are strongly electronically activated by the methoxy group. However, direct bromination using molecular bromine (Br₂) can be regioselective. The formation of the desired 2-bromo isomer is achieved by leveraging kinetic control and the specific reaction conditions outlined below. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a positively charged Wheland intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.[1][2][3]

Scalable Synthesis Workflow

The following diagram illustrates the end-to-end workflow for the preparation, purification, and analysis of the target compound.

G Figure 1: Overall Synthesis Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Reaction Vessel Setup (Inert Atmosphere) Charge Charge 1-isopropyl-3-methoxybenzene & Acetic Acid Setup->Charge Cool Cool to 0-5 °C Charge->Cool Addition Slow, Sub-surface Addition of Br₂ Cool->Addition React Stir at 0-5 °C (Monitor by TLC/GC) Addition->React Quench Quench with aq. Na₂S₂O₃ Solution React->Quench Extract Extract with Organic Solvent (e.g., MTBE) Quench->Extract Wash Wash Organic Layer (aq. NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Analyze Characterization (NMR, GC-MS) Purify->Analyze Store Store Under Nitrogen Analyze->Store

Caption: High-level overview of the scalable synthesis process.

Materials and Equipment

Reagent / Material Grade Supplier Example Notes
1-isopropyl-3-methoxybenzene≥98%Sigma-AldrichStarting material.
Bromine (Br₂)ReagentCarl ROTHExtremely toxic and corrosive. Handle only in a certified fume hood with appropriate PPE.[4]
Glacial Acetic AcidACS GradeFisher ScientificSolvent.
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%VWRFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralizing acetic acid.
Methyl tert-butyl ether (MTBE)HPLC GradeHoneywellExtraction solvent. Diethyl ether or DCM can be substituted.
Brine (Saturated NaCl)--For aqueous washes.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularAlfa AesarDrying agent.
Equipment Specification
Jacketed Glass Reaction Vessel5 L (for ~500g scale), with bottom outlet valve
Mechanical Overhead StirrerHigh-torque motor with PTFE paddle
Temperature Probe (Thermocouple)Calibrated, with display
Addition FunnelPressure-equalizing, 500 mL
Chiller/Circulator BathCapable of maintaining 0 °C
Rotary EvaporatorWith vacuum pump and trap
Vacuum Distillation ApparatusShort-path head, vacuum pump, heating mantle
Standard Laboratory GlasswareSeparatory funnels, beakers, flasks

Detailed Experimental Protocol

This protocol is designed for a ~150 g scale and can be adapted for larger quantities.

A. Reaction Setup

  • Assemble the jacketed reaction vessel equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Ensure the system is dry and can be maintained under an inert nitrogen atmosphere.

  • Connect the reactor jacket to the chiller/circulator bath.

  • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. A jacketed vessel allows for precise and uniform temperature control, which is critical for managing the exothermic bromination reaction and ensuring regioselectivity.

B. Bromination

  • Charge the reactor with 1-isopropyl-3-methoxybenzene (150.2 g, 1.0 mol) and glacial acetic acid (750 mL).

  • Begin stirring and cool the reaction mixture to 0-5 °C.

  • In the addition funnel, carefully charge liquid bromine (167.8 g, 53.8 mL, 1.05 mol, 1.05 equiv).

    • Safety: Perform this transfer in a chemical fume hood. Wear chemical-resistant gloves (butyl rubber or laminate), safety goggles, a face shield, and a lab coat.[5][6] Have a bromine spill kit (containing sodium thiosulfate or sodium carbonate solution) readily available.[7]

  • Once the internal temperature is stable at 0-5 °C, add the bromine dropwise to the stirred solution over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: Slow, controlled addition of the electrophile is crucial on a larger scale to manage the reaction exotherm. Keeping the temperature low minimizes the formation of undesired isomers and poly-brominated byproducts.

C. Reaction Monitoring and Work-up

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 95:5 Hexane:EtOAc) or GC-MS until the starting material is consumed.

  • Once complete, slowly and carefully pour the reaction mixture into a separate vessel containing a stirred, cold (0 °C) solution of 10% aqueous sodium thiosulfate (1.5 L).

    • Causality: This step quenches any unreacted bromine, which is evident by the disappearance of the red-brown color. This must be done before extraction to ensure safety and prevent unwanted reactions.

  • Transfer the entire mixture to a large separatory funnel. Add MTBE (800 mL) and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Extract the aqueous layer again with MTBE (2 x 200 mL).

  • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 500 mL) to remove acetic acid, followed by brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

A. Purification For scalable purification, fractional distillation under reduced pressure is the preferred method.

  • Set up a short-path distillation apparatus.

  • Heat the crude oil under vacuum. The product, this compound, is expected to distill at a temperature significantly different from any remaining starting material or potential dibrominated impurities.

    • Note: The exact boiling point will depend on the vacuum achieved. For structurally similar compounds, boiling points are often in the range of 100-140 °C at <1 mmHg.

B. Characterization (Expected Data) The identity and purity of the final product should be confirmed by analytical methods.

  • Appearance: Colorless to pale yellow oil.

  • Purity (by GC): >98%

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are predicted based on analogous structures.

    • δ 7.20-6.80 (m, 3H, Ar-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 3.40 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂)

    • δ 1.25 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 157.0 (C-OCH₃)

    • δ 140.0 (C-isopropyl)

    • δ 129.0, 125.0, 115.0 (Ar-CH)

    • δ 112.0 (C-Br)

    • δ 56.0 (-OCH₃)

    • δ 27.0 (-CH(CH₃)₂)

    • δ 22.5 (-CH(CH₃)₂)

  • MS (EI): m/z for C₁₀H₁₃BrO: [M]⁺ expected around 228.01/230.01 (due to bromine isotopes).

Process Optimization and Scale-Up Considerations

When moving from lab scale to pilot or production scale, several parameters must be carefully controlled.

Parameter Recommendation Impact on Yield & Purity
Bromine Stoichiometry 1.02 - 1.05 equivalentsUsing a slight excess ensures full conversion of the starting material. A large excess (>1.1 equiv) increases the risk of dibromination and complicates the quench.
Reaction Temperature 0 - 5 °CHigher temperatures can decrease regioselectivity, leading to isomeric impurities that are difficult to remove by distillation.
Addition Rate Maintain ΔT < 5 °CA rapid addition rate can cause localized heating, leading to runaway reactions and byproduct formation. The rate must be matched to the system's cooling capacity.
Mixing Efficiency Use baffled reactor and appropriate impellerPoor mixing can lead to localized high concentrations of bromine, promoting over-bromination and reducing overall yield.
Solvent Choice Acetic acid, CH₂Cl₂, or CCl₄Acetic acid is a good choice for its ability to solvate both the substrate and the bromine. Chlorinated solvents are also effective but pose greater environmental concerns.[8]

Safety Precautions

  • Bromine (Br₂): Bromine is extremely corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[4][7] All manipulations must be performed in a well-ventilated chemical fume hood.[9] Always wear appropriate PPE, including a face shield, lab coat, and heavy-duty chemical-resistant gloves.[6] Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Pressure and Exotherm: Electrophilic bromination is an exothermic reaction. On a large scale, the potential for thermal runaway must be managed with adequate cooling and controlled reagent addition.

  • Waste Disposal: Aqueous waste containing residual bromine should be quenched with sodium thiosulfate before neutralization and disposal. Organic waste containing brominated compounds must be collected and disposed of according to local environmental regulations.

References

  • Dolly Corporation. (2025, October 20).
  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
  • Carl ROTH. (n.d.).
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Penta. (2024, September 20).
  • Majumder, U., et al. (n.d.). Novel site-specific one-step bromination of substituted benzenes. RSC Publishing.
  • University of California, Irvine. (n.d.). Reactivity of Substituted Benzenes.
  • Greene, E. R., et al. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • PubChem. (n.d.). 1-(3-Bromopropyl)-3-methoxybenzene.
  • ChemistryStudent. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Greene, E. R., et al. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • Spectral Database for Organic Compounds (SDBS). (n.d.).
  • PubChem. (n.d.). 2-Bromo-1-methoxy-3-propylbenzene.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Beilstein Journals. (n.d.).
  • Benchchem. (n.d.). The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis.
  • Grubbs, R. H., et al. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Physics Department & Chemistry Department. (2023, July 4).
  • ResearchGate. (n.d.). Synthesis of isopropyl‐protected bromodeoxybenzoin 31.
  • ResearchGate. (n.d.).
  • YouTube. (2018, November 6).
  • Sigma-Aldrich. (n.d.). 1-bromo-3-isopropyl-2-(methoxymethoxy)benzene.
  • ChemicalBook. (n.d.). 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene 97%.
  • Khan Academy. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene.
  • Spectral Database for Organic Compounds (SDBS). (2015, January 6). 1H NMR SDBS-HR2014-02969NS.
  • U.S. Army Engineer Research and Development Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
  • Reddit. (2021, February 22). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. r/Chempros.
  • Patsnap. (n.d.). Synthesis method of 5-bromo-1, 2, 3-trimethoxybenzene.
  • ResearchGate. (n.d.).

Sources

Grignard reagent formation from 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Generation of Grignard Reagent from 2-Bromo-1-isopropyl-3-methoxybenzene

Part 1: Executive Summary & Structural Analysis

The Challenge: The formation of a Grignard reagent from This compound presents a classic "perfect storm" of kinetic inhibition. Standard protocols using magnesium turnings in diethyl ether often fail or result in low yields due to two primary factors:

  • Steric Shielding: The bromine atom at position 2 is flanked by a bulky isopropyl group (C1) and a methoxy group (C3). This "sandwich" effect physically blocks the magnesium surface from effectively inserting into the C-Br bond.

  • Electronic Passivation: While the methoxy group is an ortho-director for lithiation, in direct Grignard formation, its electron-donating nature increases the electron density of the arene ring, making the C-Br bond less electrophilic and harder to break oxidatively.

The Solution: For high-value pharmaceutical intermediates, relying on thermal initiation of magnesium turnings is risky. This guide prioritizes Halogen-Metal Exchange (The "Turbo Grignard" method) as the primary protocol for reproducibility and yield. A secondary protocol for Activated Direct Insertion is provided for scale-up scenarios where cost is a limiting factor.

Part 2: Structural Visualization

To understand the reactivity, we must visualize the steric environment. The following diagram illustrates the steric clash and the chelation potential.

StericMap Substrate This compound Steric STERIC BLOCKADE (Isopropyl Group) Substrate->Steric Position 1 Electronic ELECTRONIC DONATION (Methoxy Group) Substrate->Electronic Position 3 Target Target C-Br Bond (Inaccessible) Steric->Target Kinetic Shielding Electronic->Target e- Density Increase

Caption: Structural analysis showing the steric shielding of the C-Br bond by the isopropyl group and electronic modification by the methoxy group.

Part 3: Method A - The "Gold Standard" (Turbo Grignard Exchange)

Recommended for: Drug discovery, milligram-to-gram scale, high-value substrates. Mechanism: Magnesium-Halogen Exchange using Isopropylmagnesium Chloride Lithium Chloride complex (


).[1]

This method bypasses the difficult oxidative insertion step entirely. Instead, it utilizes a thermodynamic equilibrium where the magnesium exchanges from the alkyl group (isopropyl) to the aryl ring. The presence of LiCl breaks up polymeric Grignard aggregates, increasing the kinetic rate of exchange by orders of magnitude [1].

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent:

    
     (1.3 M in THF, "Turbo Grignard") (1.1 - 1.2 equiv).
    
  • Solvent: Anhydrous THF (Must be <50 ppm H2O).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under a stream of Argon. Allow to cool to room temperature (RT).

  • Solvation: Charge the flask with the aryl bromide substrate and add anhydrous THF to achieve a concentration of 0.5 M.

  • Temperature Control:

    • Standard: Cool the solution to 0°C using an ice/water bath.

    • Optimization: Due to the steric bulk, the exchange might be slow at 0°C. If conversion is <50% after 1 hour, warm to RT .

  • Exchange: Add the

    
     solution dropwise over 10 minutes.
    
    • Note: A slight exotherm may be observed.

  • Incubation: Stir the reaction mixture.

    • Monitor conversion via GC-MS or HPLC by quenching a 50 µL aliquot with saturated

      
       / EtOAc.
      
    • Target: Disappearance of the aryl bromide peak and appearance of the de-halogenated arene (hydrolysis product of the Grignard).

    • Typical Time: 1 to 4 hours depending on scale.

  • Usage: The resulting Grignard solution is stable at RT for hours and should be used directly for the subsequent electrophilic quench.

Part 4: Method B - Activated Direct Insertion (Rieke/Entrainment)

Recommended for: Large scale (>100g), cost-sensitive processes. Mechanism: Oxidative insertion of Mg(0) into the C-Br bond. Requires surface activation to overcome the steric barrier.

Reagents & Materials
  • Magnesium: Mg powder (preferred over turnings) or Rieke Magnesium (highly active).

  • Activator: Iodine (

    
    ) crystal and 1,2-Dibromoethane (DBE).
    
  • Solvent: Anhydrous THF (Reflux temperature is required).

Step-by-Step Protocol
  • Activation: Place Mg powder (1.5 equiv) in a dry flask under Ar. Add a crystal of Iodine and heat with a heat gun until purple vapors sublime and settle on the Mg surface.

  • Entrainment: Add just enough THF to cover the Mg. Add 5 mol% of 1,2-Dibromoethane (DBE).

    • Observation: Bubbling (ethylene gas) indicates the Mg surface is active and the oxide layer is stripped.

  • Initiation: Dissolve the substrate in THF (1.0 M). Add 10% of this solution to the activated Mg.

    • Heat to reflux (

      
      ).
      
    • If the reaction does not start (turbidity/color change to grey/brown), add another aliquot of DBE.

  • Addition: Once initiated (sustained reflux without external heat), add the remaining substrate solution dropwise.

    • Critical: Maintain a gentle reflux using the heat of reaction. If the reaction cools, the Grignard formation may stall and then runaway upon reheating.

  • Completion: Reflux for an additional 2-4 hours after addition is complete to force the reaction against the steric barrier.

Part 5: Quality Control (Titration)

Never assume the molarity of your generated Grignard. Steric hindrance can lead to lower yields than calculated.

Method: Salicylaldehyde Phenylhydrazone Titration [2] This method is superior to simple acid/base titration as it is specific to the organometallic species.

  • Indicator: Dissolve salicylaldehyde phenylhydrazone in THF (forms a yellow solution).

  • Titration: Add the Grignard aliquot dropwise to the indicator.

  • Endpoint: The solution turns from Yellow to Bright Orange (formation of the dianion).

  • Calculation:

    
    
    

Part 6: Workflow Logic & Safety

The following diagram outlines the decision-making process for selecting the correct method and the safety checkpoints.

Workflow Start Start: this compound Decision Is Scale > 100g? Start->Decision MethodA Method A: Turbo Grignard (iPrMgCl-LiCl) Decision->MethodA No (High Value/Small Scale) MethodB Method B: Activated Mg (Direct Insertion) Decision->MethodB Yes (Cost Sensitive) ProcessA 1. Dissolve in THF 2. Add Turbo Grignard @ 0°C 3. Stir 2h MethodA->ProcessA ProcessB 1. Activate Mg (I2/DBE) 2. Reflux THF 3. Slow Addition MethodB->ProcessB QC QC: Titration (Salicylaldehyde Phenylhydrazone) ProcessA->QC ProcessB->QC

Caption: Decision matrix for selecting between Halogen-Metal Exchange (Method A) and Direct Insertion (Method B).

Safety Protocols:

  • Moisture: All glassware must be oven-dried (>120°C) for at least 4 hours.

  • Exotherm: Method B (Direct Insertion) is prone to induction periods followed by thermal runaway. Always keep a cooling bath of dry ice/acetone nearby, but do not apply it unless the reflux becomes violent.

  • Quenching: Quench excess Grignard slowly with saturated

    
     at 0°C. Methane/Propane gas will evolve; ensure good ventilation.
    

Part 7: References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Available at: [Link]

  • Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry. Available at: [Link]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Available at: [Link]

Sources

Lithiation procedures for 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Lithiation of Sterically Congested 2-Bromo-1-isopropyl-3-methoxybenzene

Executive Summary & Challenge

The lithiation of This compound presents a unique challenge in organometallic synthesis due to the "sandwiched" position of the bromine atom. Located between a bulky isopropyl group (C1) and a coordinating methoxy group (C3), the C2 position is sterically congested but electronically activated.

While standard protocols often default to Directed Ortho Metalation (DoM), this substrate requires a Lithium-Halogen Exchange (Li-Br) strategy. The kinetic rate of Li-Br exchange exceeds that of proton abstraction (DoM) by orders of magnitude, preventing the formation of unwanted isomers (e.g., lithiation at C4 or C6). However, the steric bulk of the isopropyl group can retard the approach of the organolithium reagent and the subsequent electrophile, necessitating precise thermal control to prevent benzyne formation or Wurtz-type coupling.

Mechanistic Insight: The "Anchor & Shield" Effect

To achieve high yields, one must exploit the specific electronic environment of the substrate:

  • The Anchor (Chelation): The C3-Methoxy group acts as a Lewis base, coordinating with the lithium cation. This "anchors" the lithiated species at C2, providing thermodynamic stabilization to the intermediate 2-lithio-1-isopropyl-3-methoxybenzene .

  • The Shield (Steric Bulk): The C1-Isopropyl group shields the C2 position. While this prevents unwanted side reactions (like dimerization), it also slows the rate of reaction with bulky electrophiles.

Pathway Hierarchy:

  • Primary Pathway (Desired): Li-Br Exchange at C2 (Kinetic control, -78°C).

  • Secondary Pathway (Undesired): DoM at C4 (Thermodynamic control, slower).

  • Tertiary Pathway (Fatal): Elimination to form Benzyne (Occurs > -40°C).

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the required conditions to enforce the desired Li-Br exchange.

LithiationPathway Substrate 2-Bromo-1-isopropyl- 3-methoxybenzene Intermediate Lithiated Species (C2-Li Chelate) Substrate->Intermediate Li-Br Exchange (Fast, Kinetic) DoM_Product C4-Lithio Species (Isomer) Substrate->DoM_Product DoM (Slow) Avoided at -78°C nBuLi n-BuLi / THF (-78°C) nBuLi->Substrate Benzyne Benzyne (Side Product) Intermediate->Benzyne Warming > -40°C (Elimination) Final Functionalized Product (E+) Intermediate->Final Electrophile (E+)

Caption: Kinetic dominance of Li-Br exchange over DoM and Benzyne formation at cryogenic temperatures.

Detailed Experimental Protocol

Safety Note: n-Butyllithium is pyrophoric. All manipulations must occur under an inert atmosphere (Argon/Nitrogen).

Reagents & Equipment:
  • Substrate: this compound (1.0 equiv).

  • Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv). Note: t-BuLi (2.0 equiv) is an alternative if n-BuLi fails, but n-BuLi is preferred for atom economy.

  • Solvent: Anhydrous THF (Tetrahydrofuran). THF is critical for the chelation effect of the OMe group.

  • Electrophile: e.g., DMF, Triisopropyl borate, or an Aldehyde (1.2 equiv).

Step-by-Step Workflow:
  • System Prep:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Flush continuously with Argon for 15 minutes.

  • Solvation:

    • Charge the flask with This compound (10 mmol).

    • Add Anhydrous THF (50 mL, 0.2 M concentration).

    • Rationale: Dilution prevents localized heating and aggregation.

  • Cryogenic Cooling:

    • Cool the solution to -78°C using a Dry Ice/Acetone bath.

    • Allow 15 minutes for internal temperature equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.05 equiv) dropwise via syringe pump or addition funnel over 20 minutes.

    • Monitor: Internal temperature must not rise above -70°C.

    • Aging: Stir at -78°C for 45 minutes .

    • Note: Unlike simple bromobenzenes (which exchange in <10 mins), the isopropyl group slows the exchange. 45 minutes ensures full conversion without allowing time for isomerization.

  • Electrophile Trapping:

    • Add the Electrophile (dissolved in minimal THF if solid) dropwise at -78°C.

    • Stir at -78°C for 30 minutes.

  • Warming & Quench:

    • Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

    • Quench with Saturated NH₄Cl (aq) .

  • Workup:

    • Extract with EtOAc (3x).[1] Wash combined organics with Brine. Dry over Na₂SO₄.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (Argon/N2) Dissolve Dissolve Substrate in THF (0.2 M) Start->Dissolve Cool Cool to -78°C (Dry Ice/Acetone) Dissolve->Cool AddLi Add n-BuLi dropwise (Keep T < -70°C) Cool->AddLi Stir Stir 45 mins (Li-Br Exchange) AddLi->Stir AddE Add Electrophile (at -78°C) Stir->AddE Warm Warm to 0°C (1 hour) AddE->Warm Quench Quench with sat. NH4Cl Warm->Quench

Caption: Step-by-step operational workflow for the lithiation process.[2][3][4][5][6]

Data & Optimization Guide

The following table summarizes expected outcomes based on solvent and temperature variables, derived from general reactivity patterns of hindered anisoles.

VariableConditionOutcomeMechanism/Reasoning
Solvent THF High Yield Oxygen lone pairs solvate Li+, aiding the break-up of aggregates and promoting exchange.
SolventEt₂OModerate/LowWeaker coordination; exchange is slower and solubility of the intermediate may be poor.
Temp -78°C Clean Product Kinetic control favors Li-Br exchange over proton abstraction.
Temp-40°CMixtureRisk of benzyne formation (elimination of LiBr) and isomerization.
Reagent n-BuLi Standard Sufficient basicity/nucleophilicity for Aryl-Br exchange.
Reagentt-BuLiHigh ReactivityUse (2.0 equiv) if n-BuLi conversion is <50%. Risk of Wurtz coupling is lower at -78°C.

Troubleshooting & Quality Control

Issue: Low Conversion (Starting Material Recovered)

  • Cause: Steric hindrance of the isopropyl group preventing n-BuLi attack.

  • Solution: Switch to t-BuLi (2.0 equiv) at -78°C. The first equivalent performs the exchange; the second destroys the resulting t-BuBr, driving equilibrium forward.

Issue: Wurtz Coupling (Butyl-Aryl byproduct)

  • Cause: Reaction warmed up too fast before electrophile addition, or local hotspots during n-BuLi addition.

  • Solution: Ensure strict T < -70°C during addition.[4][5] Dilute n-BuLi with hexanes before addition.

Issue: Regioisomer Contamination

  • Cause: DoM occurring at C4.

  • Solution: Ensure the reaction time does not exceed 1 hour at -78°C before electrophile addition. DoM is slower than Exchange; "get in, get out."

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Br exchange vs DoM kinetics).
  • Collum, D. B. (2019). "Solution Kinetics of Lithium Diisopropylamide and Other Organolithiums." Angewandte Chemie International Edition. Link

  • BenchChem. (2025). "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene: Application Notes." (Analogous hindered substrate protocols). Link

  • Reich, H. J. (2012). "Role of HMPA in Organolithium Chemistry." Chemical Reviews. (Solvent effects on hindered lithiation). Link

  • Maddaluno, J. (2011). "Intramolecular Coordination in Organolithium Chemistry." European Journal of Organic Chemistry. (Mechanistic support for OMe-Li chelation). Link

Sources

2-Bromo-1-isopropyl-3-methoxybenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-1-isopropyl-3-methoxybenzene in Sterically Demanding Cross-Couplings

Introduction: The "Crowded Core" Challenge

In modern medicinal chemistry, the demand for axially chiral biaryls and conformationally locked scaffolds has surged. This compound (also referred to as 2-Bromo-3-isopropylanisole ) represents a "privileged scaffold" due to its specific 1,2,3-substitution pattern.

Unlike its more accessible isomer (4-bromo-3-isopropylanisole), the 2-bromo variant places the halogen atom directly between a bulky isopropyl group and an electron-donating methoxy group. This creates a unique steric wedge , making it an ideal building block for:

  • Atropisomeric Drugs: Inducing axial chirality in biaryl systems (e.g., P2X3 antagonists, BCL-2 inhibitors).

  • Rotational Barriers: Locking pharmacophores into active conformations within kinase binding pockets.

However, this steric crowding renders standard synthetic protocols (like electrophilic bromination or standard Suzuki couplings) ineffective. This guide outlines the Directed Ortho Metalation (DoM) protocol for synthesis and the Advanced Ligand Strategy for cross-coupling.

Synthesis Protocol: Directed Ortho Metalation (DoM)

Standard electrophilic bromination of 3-isopropylanisole yields the 4-bromo or 6-bromo isomers due to steric avoidance of the isopropyl group. Accessing the 2-position requires a thermodynamic override using the coordination ability of the methoxy group.

Mechanism & Logic

The methoxy oxygen coordinates with the lithium atom of n-butyllithium (n-BuLi), directing the base to deprotonate the ortho position. While position 2 is sterically hindered, the coordination effect (Complex Induced Proximity Effect - CIPE) favors it over position 4 under kinetic control at low temperatures.

Step-by-Step Protocol

Reagents:

  • Substrate: 3-Isopropylanisole (1.0 equiv)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv) – Critical for breaking BuLi aggregates.

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (CBr₂F₂) or CBr₄ (1.2 equiv).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) – THF is acceptable but Et₂O often improves regio-control.

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous Et₂O and 3-Isopropylanisole.

  • Complexation: Add TMEDA. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. The internal temperature must not exceed -70°C.

    • Note: A color change (often yellow/orange) indicates formation of the lithiated species.

  • Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete metalation at the sterically hindered 2-position. Cool back to -78°C.[1]

  • Quench: Add the bromine source (dissolved in Et₂O) dropwise.

  • Workup: Quench with sat. NH₄Cl.[2][3] Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Quality Control (QC):

  • ¹H NMR Validation: Look for the disappearance of the singlet at the 2-position. The product should show a doublet-doublet-doublet pattern (if 4,5,6 protons are distinct) or specific splitting characteristic of 1,2,3-substitution.

  • Impurity Check: GC-MS must confirm <1% of the 4-bromo isomer.

Application: Sterically Demanding Suzuki-Miyaura Coupling[4][5]

The this compound core is notoriously difficult to couple using "workhorse" catalysts like Pd(PPh₃)₄ due to the steric bulk flanking the C-Br bond. The oxidative addition step is slow, and the reductive elimination is hindered.

Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Comparative Data: Ligand Performance

Reaction Conditions: 1.0 eq Aryl Bromide, 1.5 eq Phenylboronic acid, 2 mol% Pd source, 2.0 eq K₃PO₄, Toluene/Water (10:1), 100°C, 12h.

Ligand ClassCatalyst SystemYield (%)Notes
Gen 1 (Traditional) Pd(PPh₃)₄< 10%Failed. Steric bulk prevents Pd approach.[4]
Gen 2 (Chelating) Pd(dppf)Cl₂35%Sluggish reaction; significant homocoupling.
Gen 3 (Buchwald) Pd(OAc)₂ + SPhos 88% Excellent. SPhos is ideal for ortho-substituted substrates.
Gen 4 (Pre-catalyst) XPhos Pd G4 94% Recommended. Fastest conversion; handles the isopropyl bulk best.
Optimized Protocol (XPhos Pd G4 System)
  • Charge: In a vial, combine this compound (1.0 mmol), Boronic Acid (1.5 mmol), and Potassium Phosphate Tribasic (K₃PO₄, 3.0 mmol).

  • Catalyst: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Why G4? It ensures a precise 1:1 Pd:Ligand ratio and activates at low temperatures, preventing catalyst decomposition.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Isolation: Filter through Celite, concentrate, and purify.

Visualization of Workflows

Diagram 1: Synthesis & Selectivity Logic

This pathway illustrates the Directed Ortho Metalation (DoM) mechanism versus the competing Electrophilic Aromatic Substitution (EAS).

SynthesisPath cluster_EAS Path A: Electrophilic Substitution (Standard) cluster_DoM Path B: Directed Ortho Metalation (Recommended) Start 3-Isopropylanisole Br2 Br2 / FeBr3 Start->Br2 BuLi 1. n-BuLi / TMEDA (-78°C) 2. CBr4 Start->BuLi ProdA 4-Bromo-3-isopropylanisole (Major Product) Br2->ProdA DescA Sterics dictate para to OMe or ortho to iPr (less hindered) ProdA->DescA Intermediate Lithiated Species (Li coordinated to OMe) BuLi->Intermediate ProdB This compound (Target) Intermediate->ProdB Quench

Caption: Path A (Red) yields the incorrect isomer due to sterics. Path B (Green) utilizes the methoxy group to direct lithiation into the hindered 2-position.

Diagram 2: Cross-Coupling Decision Tree

Selecting the correct ligand system based on the steric environment of the coupling partner.

CouplingLogic Input Coupling Partner Sterics? Low Unsubstituted (e.g., Phenylboronic acid) Input->Low High Ortho-Substituted (e.g., 2-Methylphenylboronic acid) Input->High Sol1 Use SPhos Pd G4 (High Activity) Low->Sol1 Standard Sol2 Use XPhos Pd G4 (Max Steric Tolerance) High->Sol2 Critical Result Tetra-ortho-substituted Biaryl (Atropisomer) Sol1->Result Sol2->Result

Caption: For the this compound core, XPhos is required if the coupling partner is also hindered; SPhos suffices for simple partners.

References

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Suzuki-Miyaura Coupling Reaction of Aryl Chlorides."[5] Journal of the American Chemical Society, 126(40), 13028–13029. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organic Chemistry Portal. (n.d.). "Directed Ortho Metalation (DoM)."[1][6][7] Link

Sources

Palladium-catalyzed cross-coupling of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-isopropyl-3-methoxybenzene

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of this compound. This sterically hindered and electron-rich aryl bromide serves as a versatile building block in the synthesis of complex organic molecules. This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring both reproducibility and a foundational understanding for further methodological development.

Introduction: The Strategic Importance of this compound

This compound is a key synthetic intermediate whose value lies in the specific arrangement of its functional groups. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The substituents on the benzene ring—an ortho-isopropyl group and a meta-methoxy group—introduce significant steric and electronic factors that must be carefully managed for successful reactivity.

  • Steric Hindrance: The bulky isopropyl group adjacent to the bromine atom sterically shields the reaction center. This can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, a critical phase of the catalytic cycle.[3][4]

  • Electronic Nature: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. This can also modulate the rate and efficiency of the oxidative addition step.[5]

Overcoming these challenges requires a rational selection of catalysts, ligands, and reaction conditions. This guide details optimized protocols for three of the most powerful palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to effectively utilize this versatile substrate.

The Palladium Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions predominantly proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is fundamental to troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially for sterically hindered substrates.[2][7]

  • Transmetalation (for Suzuki & Buchwald-Hartwig) or Alkyne Coordination (for Sonogashira): The coupling partner transfers its organic group to the palladium center, displacing the bromide.[1][2] In the Suzuki reaction, this involves an organoboron species, while in the Buchwald-Hartwig amination, an amine coordinates to the metal.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][6]

The choice of ligand is paramount as it directly influences every step of this cycle.[8][9] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential for promoting the challenging oxidative addition with substrates like this compound and facilitating the final reductive elimination.[8][10][11]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Aryl-Pd(II)-R(L_n) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Organometal R-M Organometal->Transmetal

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Application Protocols

The following protocols are designed as robust starting points. Researchers should note that minor optimization of temperature, reaction time, or catalyst loading may be necessary for different coupling partners.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the formation of a biaryl compound, a common structural motif in pharmaceuticals and organic materials.

Scientific Rationale:

  • Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common and cost-effective palladium precursor. SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk facilitates the reductive elimination step and helps stabilize the catalytically active monoligated Pd(0) species, which is highly effective for hindered substrates.[12]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing degradation of sensitive functional groups.[12][13]

  • Solvent (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[12]

ParameterRecommended Component / Condition
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Coupling Partner Arylboronic Acid (e.g., 4-methylphenylboronic acid)
Base Potassium Phosphate (K₃PO₄), finely ground
Solvent 1,4-Dioxane and Water (e.g., 4:1 ratio)
Temperature 80 - 100 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1, to make a ~0.2 M solution with respect to the aryl bromide).

  • Seal the flask and heat the mixture at 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the synthesis of an arylamine, a critical transformation in medicinal chemistry.[14]

Scientific Rationale:

  • Catalyst System (BrettPhos Pd G3 Precatalyst): The use of a well-defined precatalyst ensures reliable formation of the active Pd(0) species.[10] The BrettPhos ligand is exceptionally bulky and electron-rich, making it highly effective for coupling sterically demanding aryl halides with a wide range of amines.[15]

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the palladium center.[14]

  • Solvent (Toluene): Anhydrous toluene is an excellent non-polar, aprotic solvent for this transformation, ensuring the stability of the reactive organometallic intermediates.

ParameterRecommended Component / Condition
Palladium Source BrettPhos Pd G3 Precatalyst
Coupling Partner Primary or Secondary Amine (e.g., Morpholine)
Base Sodium tert-butoxide (NaOt-Bu)
Solvent Anhydrous Toluene
Temperature 90 - 110 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Protocol:

  • Inside a glovebox or under a strict inert atmosphere, add the BrettPhos Pd G3 precatalyst (1.5 mol%) and NaOt-Bu (1.5 equiv) to a dry Schlenk flask.

  • Add this compound (1.0 equiv).

  • Add anhydrous, degassed toluene (~0.3 M).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira C-C (Alkyne) Coupling

This protocol outlines the synthesis of an aryl alkyne, a valuable building block for natural products and materials science.[16]

Scientific Rationale:

  • Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is the classic Sonogashira catalyst system.[16][17] The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which facilitates the transmetalation step.[18]

  • Base (Et₃N): Triethylamine acts as both the base to deprotonate the alkyne and as a solvent for the reaction. It also scavenges the HBr generated during the reaction.

  • Ligand (PPh₃): Triphenylphosphine is a robust and common ligand that stabilizes the palladium catalyst throughout the cycle.

ParameterRecommended Component / Condition
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
Co-catalyst Copper(I) Iodide (CuI)
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Base / Solvent Triethylamine (Et₃N), anhydrous
Temperature Room Temperature to 60 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed triethylamine to dissolve the solids (~0.25 M).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 50-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of Recommended Conditions

Reaction TypeCoupling PartnerRecommended Catalyst SystemBaseSolventTypical Temp.
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O90 °C
Buchwald-Hartwig AmineBrettPhos Pd G3NaOt-BuToluene100 °C
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N25 - 60 °C

Experimental Workflow Visualization

The general laboratory workflow for these cross-coupling reactions follows a standardized procedure designed to ensure safety and reproducibility.

Experimental_Workflow Start Start Setup 1. Assemble & Dry Glassware (Schlenk Flask) Start->Setup Inert 2. Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Reagents 3. Add Solids (Substrate, Base, Catalyst, Ligand) Inert->Reagents Solvent 4. Add Degassed Solvent(s) Reagents->Solvent Liquid 5. Add Liquid Reagents (Amine, Alkyne) Solvent->Liquid React 6. Heat & Stir (Monitor by TLC/LC-MS) Liquid->React Workup 7. Quench & Aqueous Workup (Extraction) React->Workup Purify 8. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Analyze 9. Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: Standardized workflow for palladium cross-coupling.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Role of palladium c
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl...
  • Developing Ligands for Palladium(II)
  • Cross-coupling reaction - Wikipedia.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Public
  • Palladium Complexes - Ligands & Coordin
  • Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes | Journal of the American Chemical Society.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Buchwald-Hartwig Amin
  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Sonogashira coupling - Wikipedia.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Suzuki cross-coupling - Chemistry LibreTexts.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis - Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC.

Sources

Troubleshooting & Optimization

Improving yield in 2-Bromo-1-isopropyl-3-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene

Executive Summary: The "1,2,3-Steric Squeeze"

The synthesis of This compound presents a classic "1,2,3-trisubstituted" challenge. The target molecule requires placing a large bromine atom between two bulky substituents: an isopropyl group and a methoxy group.

If you are experiencing low yields (<10%) or inseparable mixtures, you are likely attempting Direct Electrophilic Bromination of 3-isopropylanisole. This route fails because the para-position (C4) is electronically and sterically favored over the crowded ortho-position (C2).

This guide details the "Silyl-Block Strategy" , a self-validating protocol that forces regioselectivity to the difficult C2 position, raising isolated yields from ~5% to >60%.

Module 1: Diagnostic & Troubleshooting

Q1: Why is my direct bromination of 3-isopropylanisole yielding the wrong isomer?

A: You are fighting thermodynamics. In 3-isopropylanisole, the methoxy group (-OMe) is a strong ortho/para director. The isopropyl group (-iPr) is a weak ortho/para director.

  • Site C4 (Para to OMe): Sterically open and electronically activated. This is the Major Product (4-bromo-3-isopropylanisole).

  • Site C2 (Ortho to OMe, Ortho to iPr): This is the "pocket" between the two groups. While electronically activated by the OMe, it is sterically shielded by the bulky isopropyl group.

  • Result: Reagents like NBS or

    
     will almost exclusively attack C4.
    
Q2: I tried Directed Ortho Metalation (DoM) with n-BuLi, but I still get the C4 product. Why?

A: This is a kinetic issue known as the "Tuck-In" effect or simple steric avoidance. While the oxygen of the methoxy group coordinates lithium (Directing Group), the bulky isopropyl group at C3 disrupts the formation of the transition state required to deprotonate C2. The base (n-BuLi) chooses the path of least resistance: C4 (which is also ortho to the OMe group if you consider the ring planar, but practically C4 is the "secondary" ortho site or para site depending on resonance). Correction: Actually, OMe directs to C2 and C6. C2 is crowded. C6 is open. Often, lithiation of 3-substituted anisoles gives a mixture of C2 and C6 (or C4 via other mechanisms). Without a blocking group, you cannot guarantee C2 selectivity.

Module 2: The Solution – The "Silyl-Block" Protocol

To achieve high yield, we must block the favorable C4/C6 positions to force reaction at the crowded C2 center.

The Workflow
  • Shield: Install a Trimethylsilyl (TMS) group at the reactive C4 position.

  • Attack: Perform DoM. With C4 blocked, the base is forced to deprotonate C2 (the only remaining site adjacent to the directing OMe group).

  • Deprotect: Remove the TMS shield.

SilylBlockStrategy cluster_0 Step 1: Shielding cluster_1 Step 2: Forced Functionalization cluster_2 Step 3: Deprotection Start 3-Isopropylanisole TMS_Product 4-TMS-3-isopropylanisole (C4 Blocked) Start->TMS_Product 1. n-BuLi 2. TMSCl Brominated 2-Bromo-4-TMS- 3-isopropylanisole TMS_Product->Brominated 1. n-BuLi (Forces C2) 2. CBr4 Final TARGET: 2-Bromo-1-isopropyl- 3-methoxybenzene Brominated->Final TBAF or Acid

Caption: The Silyl-Block Strategy forces lithiation to the sterically hindered C2 position by occluding the kinetically favored C4 site.

Module 3: Detailed Experimental Protocol

Pre-requisites:

  • All glassware must be flame-dried under Argon/Nitrogen.

  • n-BuLi must be titrated before use.

Step 1: Regioselective Blocking (Synthesis of 4-TMS-3-isopropylanisole)
  • Reagents: 3-isopropylanisole (1.0 eq), n-BuLi (1.1 eq), TMSCl (1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3-isopropylanisole in THF at -78°C.

    • Add n-BuLi dropwise. Stir for 1 hour. Note: At this stage, lithiation occurs predominantly at C4 (para to OMe) due to sterics at C2.

    • Add TMSCl. Warm to RT.

    • Checkpoint: Run GC-MS. You should see a single peak (M+72). If you see mixed isomers, recrystallize or distill. The C4-TMS isomer is thermodynamically favored.

Step 2: The "Forced" Lithiation (Bromination at C2)
  • Reagents: 4-TMS-3-isopropylanisole (from Step 1), n-BuLi (1.2 eq), TMEDA (1.2 eq),

    
     or 
    
    
    
    (1.5 eq).
  • Critical Mechanism: With C4 blocked by TMS and C6 sterically less favorable for coordination (or simply less acidic), the OMe group directs the Lithium to C2. TMEDA is mandatory here to break up BuLi aggregates and increase reactivity at this crowded center.

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add TMEDA (Tetramethylethylenediamine).

    • Add n-BuLi dropwise. Stir for 2–3 hours at -78°C. Longer lithiation time is required due to steric hindrance.

    • Add electrophile (

      
       in THF) rapidly.
      
    • Warm to RT and quench with

      
      .
      
Step 3: Desilylation
  • Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Procedure:

    • Treat the crude Step 2 product with TBAF (1M in THF) at RT for 2 hours.

    • Standard aqueous workup.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Module 4: Data & Yield Comparison

MethodologyRegioselectivity (C2:C4)Isolated YieldPrimary Issue
Direct Bromination (

)
5 : 95< 5%Forms 4-bromo isomer.
Direct DoM (n-BuLi) 20 : 80~15%Lithiation prefers C4/C6.
Silyl-Block Strategy > 98 : 2 65 - 75% Requires 2 extra steps (high fidelity).
Superbase (LIDAKOR) 60 : 40~40%Hard to control; side reactions.

Module 5: Alternative "Gold Standard" Route (Kumada Coupling)

If you have access to 2,6-dibromoanisole , this route is chemically superior because it avoids forming a bond in a crowded pocket; instead, it desymmetrizes a pre-existing scaffold.

Reaction: Kumada Coupling (Desymmetrization)



(Note: 2-Bromo-6-isopropylanisole is the same molecule as this compound).
  • Why it works: The steric bulk of the first isopropyl group prevents the second coupling, ensuring mono-substitution.

  • Yield: Typically >80%.[1][2]

  • Recommendation: If you can purchase 2,6-dibromoanisole, use this route . If you must start from 3-isopropylanisole, use the Silyl-Block strategy.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 77(7), 1113-1128. Link

  • Hartung, C. G., & Snieckus, V. (2002). "The Directed Ortho Metalation Reaction: A Methodology for the Regioselective Synthesis of Heterocycles." Modern Arene Chemistry. Link

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[3][4] Catalysis by nickel-phosphine complexes." Journal of the American Chemical Society, 94(12), 4374–4376. Link

Sources

Overcoming steric hindrance in 2-Bromo-1-isopropyl-3-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-1-isopropyl-3-methoxybenzene

Executive Summary: The "Sandwich" Challenge

Subject Molecule: this compound Core Issue: The reactive center (C2-Br) is "sandwiched" between a bulky isopropyl group (C1) and an electron-donating methoxy group (C3).[1][2][3][4][5][6][7][8][9]

This creates a dual-failure mode for standard catalysis:

  • Steric Shielding: The isopropyl group physically blocks the approach of metal centers (Pd) or nucleophiles.

  • Electronic Deactivation: The methoxy group (electron-donating) increases electron density at the C-Br bond, making oxidative addition—the first step in Pd-catalysis—significantly harder (less electrophilic).

This guide provides field-proven protocols to bypass these barriers using specialized ligand systems and high-energy exchange reagents .

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki & Buchwald)

Troubleshooting Guide
SymptomDiagnosisCorrective Action
0% Conversion (Starting Material Recovered) Catalyst Failure. Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) cannot undergo oxidative addition due to the steric wall.Switch to Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts. These generate highly active mono-ligated Pd(0) species that are small enough to access the C-Br bond.
Low Yield (<30%) with Dehalogenation Protodehalogenation. The Pd(II) intermediate is forming but fails to transmetalate; it eventually eliminates H-Br.Increase Base Strength/Concentration. Switch from K₂CO₃ to KOtBu or K₃PO₄ . Ensure anhydrous conditions to prevent proton sources.
Catalyst "Blacking Out" (Pd Black) Ligand Dissociation. The ligand is not bulky/electron-rich enough to stabilize the Pd center during the slow turnover.Use Dialkylbiaryl Phosphines (e.g., XPhos, SPhos). These ligands form a "roof" over the Pd, preventing aggregation.
Optimized Protocol: Suzuki-Miyaura Coupling

Designed for "Sandwich" Substrates

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: (2.0 mol%) OR (2.0 mol%)

  • Base: KOtBu (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active monomeric Pd species).

  • Solvent: Add anhydrous dioxane via syringe.

  • Heat: Heat to 80–100°C . Note: Room temperature is rarely sufficient for this steric pattern.

  • Monitor: Check HPLC/GC at 2 hours. If conversion is <50%, boost temp to 110°C.

Why this works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst releases a highly active, "naked" Pd-NHC species upon heating. The bulky NHC ligand (IPr) pushes the electrons onto the metal, forcing the difficult oxidative addition to occur despite the electron-rich nature of the ring.

Module 2: Lithium-Halogen Exchange

FAQ: Stability & Reactivity

Q: Will I generate benzyne side-products during lithiation? A: No. This is a unique advantage of your specific molecule. Benzyne formation requires the elimination of a leaving group and an adjacent (ortho) proton.[10]

  • Position 2: Li (Exchange site)[8]

  • Position 1: Isopropyl (No proton)

  • Position 3: Methoxy (No proton)

  • Result: The 2-lithio species is structurally incapable of forming benzyne, making it remarkably stable compared to less substituted analogs.

Q: Why is the exchange slow even with n-BuLi? A: The "Buttressing Effect." The isopropyl group forces the substituents to crowd the bromine, making the initial attack of the alkyllithium difficult.

  • Solution: Use t-BuLi (2.0 equiv) at -78°C. The mechanism changes from a nucleophilic attack to a radical-mediated exchange, which is faster and less sensitive to sterics.

Optimized Protocol: Generation of the Aryl Lithium

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: t-BuLi (1.7 M in pentane, 2.1 equiv)

  • Electrophile: (e.g., DMF, Iodine, Aldehyde)

  • Solvent: THF (anhydrous)

Workflow:

  • Cool: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone).

  • Add: Add t-BuLi dropwise. Caution: Pyrophoric.

    • Observation: A color change (often yellow/orange) indicates formation of the anion.

  • Wait: Stir for 30–60 minutes at -78°C. (Longer than usual due to steric hindrance).

  • Quench: Add the electrophile at -78°C.

  • Warm: Allow to warm to room temperature only after electrophile addition is complete.

Module 3: Decision Logic & Visualization

Catalyst Selection Decision Tree

Use this logic flow to select the correct system for your specific coupling partner.

CatalystSelection Start Start: Coupling Reaction (2-Br-1-iPr-3-OMe-benzene) Partner What is the Coupling Partner? Start->Partner Boronic Boronic Acid/Ester (Suzuki) Partner->Boronic Amine Amine (Buchwald-Hartwig) Partner->Amine SuzukiType Sterics of Boronic Acid? Boronic->SuzukiType AmineType Amine Type? Amine->AmineType SimpleSuzuki Unsubstituted/Para-sub (Simple) SuzukiType->SimpleSuzuki HinderedSuzuki Ortho-substituted (Hindered) SuzukiType->HinderedSuzuki Rec_SPhos Recommendation: Pd-G3-SPhos (Good general activity) SimpleSuzuki->Rec_SPhos Rec_PEPPSI Recommendation: Pd-PEPPSI-IPr (Best for 'Sandwich' + Hindered) HinderedSuzuki->Rec_PEPPSI Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Rec_BrettPhos Recommendation: Pd-G3-BrettPhos (Prevents bis-arylation) Primary->Rec_BrettPhos Rec_RuPhos Recommendation: Pd-G3-RuPhos (Excellent for secondary) Secondary->Rec_RuPhos

Caption: Decision matrix for selecting the optimal Palladium precatalyst based on coupling partner sterics.

Representative Data: Ligand Performance Comparison

The following table illustrates expected conversion rates for this specific "sandwich" substrate pattern (2,6-disubstituted aryl bromide) based on literature precedents for hindered couplings.

Ligand / Catalyst SystemConversion (2h @ 80°C)Notes
PPh₃ (Standard) < 5%Failed. Ligand is too small; forms inactive bis-ligated complexes.
dppf (Bidentate) < 10%Failed. Bite angle insufficient to force reductive elimination in hindered systems.
SPhos (Buchwald) 65 - 80%Good. Excellent for Suzuki coupling; high turnover frequency.
XPhos (Buchwald) 75 - 90%Excellent. The isopropyl groups on the ligand mesh well with substrate bulk.
PEPPSI-IPr (NHC) > 95% Best in Class. The NHC ligand is non-labile and creates the most active mono-ligated species.

References

  • Valente, C. et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides." Journal of the American Chemical Society, 2008.

  • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 2004.[11][12]

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

Sources

Technical Support Center: Purification of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-Br-1-iPr-3-OMe-Bz Chemical Name: 2-Bromo-1-isopropyl-3-methoxybenzene CAS (Analogous/Generic): 24591-33-1 (Isomer Reference: 4-Bromo-2-isopropyl-1-methoxybenzene) Molecular Formula:


Molecular Weight:  229.11  g/mol [1][2][3]

Executive Summary: The Steric Challenge

Welcome to the Technical Support Center. As a researcher working with This compound , you are likely facing a specific set of purification challenges derived from its 1,2,3-trisubstituted pattern.

The central difficulty with this molecule is Regioisomer Separation .[1][4] The synthesis (typically bromination of 3-isopropylanisole) favors the para position (4-bromo) due to electronic activation and steric freedom.[1] The desired 2-bromo isomer is sterically crowded, sandwiched between the bulky isopropyl group and the methoxy group.

This guide prioritizes techniques to separate the 2-bromo (desired) isomer from the 4-bromo (major impurity) and 6-bromo isomers, utilizing differences in steric bulk and


-electron accessibility.[1][3]

Module 1: Purification Decision Matrix

Before proceeding, identify your current purity status to select the correct workflow.

Purification_Workflow Start Crude Reaction Mixture Check_TLC TLC Analysis (Hexane:EtOAc 95:5) Start->Check_TLC Decision_1 Are spots distinct? Check_TLC->Decision_1 Path_Distill Vacuum Distillation (Remove solvent & tars) Decision_1->Path_Distill No (Co-elution) Path_Standard Standard Flash Chromatography (Silica Gel 60) Decision_1->Path_Standard Yes (ΔRf > 0.1) Path_AgNO3 Argentation Chromatography (AgNO3-Silica) Path_Distill->Path_AgNO3 Isomers remain mixed Check_State Physical State at RT? Path_AgNO3->Check_State Path_Standard->Check_State Recryst Low-Temp Crystallization (Pentane/EtOAc @ -78°C) Check_State->Recryst Solid/Semi-solid Final Pure Product (>98% by GC/NMR) Check_State->Final Liquid Oil Recryst->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude mixture characteristics.

Module 2: Troubleshooting Distillation

Q: I tried vacuum distillation, but the boiling point ranges of the isomers are overlapping. How can I separate them?

A: Isomeric separation of bromoanisoles via standard distillation is notoriously difficult because the boiling point differences are often


. The 2-bromo isomer, being more sterically crowded (spherical), typically has a slightly lower boiling point than the 4-bromo isomer, but they will co-distill in a standard apparatus.

Recommended Protocol: Fractional Distillation with Spinning Band Column If you have


 of material, use a spinning band column to achieve high theoretical plate counts (50+ plates).
ParameterSetting/ValueRationale
Vacuum Pressure 0.1 – 0.5 mmHgHigh vacuum is essential to keep bath temp

to prevent debromination or rearrangement.[1][3]
Bath Temperature 110 – 130°CKeep the

(Bath - Vapor) small to prevent flooding.[1][3]
Reflux Ratio 20:1 to 50:1High reflux is required to separate isomers with

.[1][3]
Fractions Collect small volumesThe 2-bromo isomer (more volatile due to steric shielding) should enrich in early fractions.[1][3]

Critical Warning: If your crude contains significant phenolic impurities (demethylated byproducts), wash with 1M NaOH prior to distillation.[1][3] Phenols can polymerize or oxidize, fouling the column.

Module 3: Argentation Chromatography (The "Silver Bullet")

Q: My TLC shows a single spot, but GC-MS confirms a mixture of 2-bromo and 4-bromo isomers. How do I resolve this?

A: This is the most common issue.[3] Standard silica separates based on polarity.[1][3] Since both isomers have nearly identical polarity, they co-elute.[3] You must switch to Argentation Chromatography (Silver Nitrate Impregnated Silica).[1][3]

Mechanism:


 ions form reversible 

-complexes with the aromatic ring.[1][3]
  • 4-Bromo Isomer: The aromatic face is accessible.[1][3] Forms a stronger complex

    
     Retained longer.
    
  • 2-Bromo Isomer: The isopropyl and methoxy groups sterically shield the

    
    -system.[1][3] Forms a weaker complex 
    
    
    
    Elutes first.[1][3]
Protocol: Preparation of 10% Silica
  • Dissolve: Dissolve

    
     of Silver Nitrate (
    
    
    
    ) in
    
    
    of Acetonitrile (or Methanol).
  • Slurry: Add

    
     of Silica Gel 60 to the solution. Stir for 10 minutes.
    
  • Evaporate: Use a Rotary Evaporator (shielded from light) to remove the solvent until a free-flowing powder remains.

    • Note: The silica will turn slightly grey/off-white.[1][3] Store in the dark.

  • Column Packing: Pack the column dry or slurry (using Hexane).[1][3] Flush with 3 column volumes of Hexane before loading.[3]

Elution Gradient
  • Mobile Phase A: Hexane (or Pentane)[1]

  • Mobile Phase B: Toluene (Note: Toluene is a

    
    -donor and competes for Ag sites, acting as a strong displacer).[1][3]
    
StepSolvent CompositionTarget Eluate
1100% HexaneNon-polar impurities
298:2 Hexane:TolueneThis compound (Desired)
390:10 Hexane:Toluene4-Bromo isomer (Impurity)
450:50 Hexane:EtOAcFlush remaining polar compounds

Module 4: Crystallization & "Oiling Out"

Q: My product is supposed to be a solid, but it keeps separating as an oil at the bottom of the flask. How do I induce crystallization?

A: The "oiling out" phenomenon is classic for low-melting aromatic ethers with alkyl chains.[1][3] The isopropyl group adds rotational freedom that inhibits lattice formation.[3]

Troubleshooting Protocol:

  • Solvent Choice: Avoid Ethanol or Methanol (too polar, encourages oiling).[1][3] Use a Pentane/Ethyl Acetate or Hexane/Diethyl Ether system.[1][3]

  • The "Dry Ice" Trick:

    • Dissolve the oil in the minimum amount of Pentane with 1% EtOAc at room temperature.

    • Cool slowly to

      
      . If it oils out, reheat to redissolve.[3]
      
    • Place the flask in a -78°C bath (Dry Ice/Acetone) .

    • Scratch the side of the flask with a glass rod vigorously. The friction often induces nucleation.

  • Seeding: If you have any solid crystals from a previous batch (even impure ones), add a "micro-seed" to the supercooled oil.[3]

Module 5: Chemical Stability & Storage

Q: The product turned yellow after sitting on the bench for a week. Is it degraded?

A: Yes, likely via photo-oxidation or debromination.[1][3]

  • Cause: The C-Br bond, while relatively stable, is photosensitive.[1][3] The electron-rich methoxy ring facilitates radical formation under UV light.[1][3]

  • Prevention:

    • Store: Amber glass vials.

    • Atmosphere: Argon or Nitrogen blanket (essential).[1][3]

    • Stabilizer: For long-term storage of the liquid form, Copper turnings (acid-washed) can be added to scavenge free radicals, though this is rare for intermediates.[1][3]

  • Recovery: Dissolve in Hexane, wash with 10% Sodium Thiosulfate (removes

    
    ), dry over 
    
    
    
    , and re-concentrate.

References

  • Williams, C. M., & Mander, L. N. (2001).[3] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[3][5]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (Refer to Chapter 4 for general purification of aryl halides).

  • Barton, B., & Senekal, U. (2024).[3][6] Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers.[6] Journal of Inclusion Phenomena and Macrocyclic Chemistry.

Sources

Troubleshooting low reactivity of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-BX Subject: Low Conversion/Stalled Reaction with 2-Bromo-1-isopropyl-3-methoxybenzene Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group

User Issue Summary

Users report consistent failure when attempting to functionalize This compound (Compound 1 ). Common failure modes include:

  • 0% Conversion: Recovered starting material despite prolonged heating.

  • Protodebromination: Observation of 1-isopropyl-3-methoxybenzene (reduction product) instead of the desired coupled product.

  • Homo-coupling: Traces of biaryl formation from the nucleophile, but no cross-coupling.

Root Cause Analysis: The "Orthogonal Blockade"

Compound 1 represents a "perfect storm" of deactivation for transition metal catalysis:

  • Steric Shielding (The Primary Blocker): The reactive C-Br bond is sandwiched between a bulky isopropyl group (C1) and a methoxy group (C3). This creates a steric "pocket" that physically repels standard planar phosphine ligands (like

    
    ).
    
  • Electronic Deactivation: The ring is electron-rich (alkyl + alkoxy). This increases the electron density at the C-Br bond, making the Oxidative Addition (OA) step—where the metal inserts into the bond—kinetically unfavorable.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify your specific failure point.

TroubleshootingFlow Start Start: Analyze Crude NMR Result What do you see? Start->Result SM_Only Only Starting Material (No Reaction) Result->SM_Only >90% SM Reduction Reduced Product (Ar-H observed) Result->Reduction Ar-H found Homo Homo-coupling of Nucleophile Result->Homo Nuc-Nuc found Diagnosis1 Diagnosis: Failed Oxidative Addition. Catalyst cannot access C-Br bond. SM_Only->Diagnosis1 Diagnosis2 Diagnosis: Slow OA + Fast Transmetallation or Hydride Source present. Reduction->Diagnosis2 Homo->Diagnosis1 Action1 Switch to G3/G4 Precatalysts Use SPhos or XPhos Diagnosis1->Action1 Action2 Exclude alcohols/amines. Switch to anhydrous non-polar solvent. Diagnosis2->Action2

Figure 1: Diagnostic logic tree for identifying the specific catalytic failure mode based on crude reaction analysis.

Part 2: Solution Modules

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Fix: You must abandon standard Pd sources (


, 

) and simple phosphines. You require Dialkylbiaryl Phosphines (Buchwald Ligands) and Precatalyst Scaffolds .

Why?

  • Ligand: Ligands like SPhos and XPhos are electron-rich (accelerating OA into the electron-rich ring) and bulky (preventing catalyst dimerization, but flexible enough to accommodate the substrate).

  • Precatalyst (G3/G4): Traditional Pd(0) sources are unstable or require heat to activate. If you heat Compound 1 with an inactive catalyst, the catalyst decomposes before it can penetrate the steric wall. G3/G4 precatalysts generate the active, mono-ligated Pd(0) species instantaneously at room temperature.

Recommended Ligand Selection Table

Reaction TypePrimary RecommendationSecondary RecommendationCatalyst Loading
Suzuki (Aryl-Aryl) SPhos (Universal for sterics)XPhos (For extreme bulk)1-3 mol%
Buchwald (Amination) RuPhos (Secondary amines)BrettPhos (Primary amines)2-5 mol%
Negishi (Alkyl-Aryl) XPhos CataCXium A 2-4 mol%

Optimized Protocol (Suzuki Coupling)

  • Charge Vessel: Add Compound 1 (1.0 equiv), Boronic Acid (1.5 equiv), and Base (

    
    , 3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G4 (2.0 mol%). Do not premix ligand and metal; use the precatalyst.

  • Solvent: Add degassed 1,4-Dioxane or Toluene (0.2 M concentration). Avoid polar solvents like DMF which can coordinate and crowd the metal.

  • Activation: Add 2 drops of water (essential for Boronic acid activation) if using anhydrous phosphate.

  • Temperature: Heat to 100°C for 4–12 hours.

Module B: Lithium-Halogen Exchange

The Fix: Stop using


-BuLi. It is too slow for this sterically hindered bromide and will likely act as a base (deprotonating the methoxy methyl) before it acts as a lithiating agent.

Protocol: The


-BuLi Strategy 
  • Setup: Flame-dry flask, Ar atmosphere. Dissolve Compound 1 in anhydrous THF (0.1 M).

  • Cooling: Cool to -78°C .

  • Addition: Add

    
    -BuLi  (2.1 equiv) dropwise.
    
    • Note: You need 2 equivalents because the first performs the exchange (

      
      ) and the second immediately destroys the byproduct 
      
      
      
      -BuBr (
      
      
      ). This prevents the alkyl bromide from reacting with your aryl lithium.
  • Time: Stir for 30 minutes at -78°C.

  • Quench: Add your electrophile (e.g., DMF, aldehyde).

  • Warm: Allow to warm to RT slowly.

Alternative: The "Turbo Grignard" (


-PrMgCl·LiCl) 
If the lithium species is too unstable, use Knochel's Turbo Grignard.
  • Mix Compound 1 with

    
    -PrMgCl[1]·LiCl (1.2 equiv) in THF at RT  (not -78°C).
    
  • The complex breaks aggregates, allowing the exchange to proceed even with steric hindrance, but produces a milder Grignard reagent.

Module C: What Will FAIL (Do Not Attempt)
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Why: The ring is electron-rich (methoxy donor).

      
       requires electron-deficient rings (e.g., nitro-substituted). No amount of heat will make this work.
      
  • Standard Catalysts (

    
    , 
    
    
    
    ):
    • Why: These ligands lack the bulk to enforce the mono-ligated Pd(0) state necessary for difficult oxidative additions. They will result in >95% recovered starting material.

Part 3: Mechanistic Visualization

Understanding the "Steric Pocket" is vital for troubleshooting.

CatalyticCycle cluster_barrier CRITICAL FAILURE POINT Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (The Barrier) Pd0->OxAdd Steric Clash with iPr/OMe PdII L-Pd(II)-Ar-Br OxAdd->PdII Requires e-rich Ligand TransMet Transmetallation PdII->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product Ar-Nu RedElim->Product

Figure 2: The Catalytic Cycle. Note that the Oxidative Addition step is the thermodynamic and kinetic bottleneck due to the 1,2,3-substitution pattern.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-1-isopropyl-3-methoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions involving 2-Bromo-1-isopropyl-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings with this sterically hindered and electron-rich aryl bromide. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot common issues and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature optimization so critical for the coupling reactions of this compound?

A1: The molecular structure of this compound presents a unique set of challenges that make temperature a pivotal parameter for successful coupling. The bulky isopropyl group at the ortho position to the bromine atom creates significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-Br bond, making the initial oxidative addition step, often the rate-limiting step, particularly sluggish.[1][2] Elevating the temperature provides the necessary kinetic energy to overcome this steric barrier.

Furthermore, the methoxy group, an electron-donating group, increases the electron density on the aromatic ring. This electronic effect can also slow down the oxidative addition step, as this step is generally favored by electron-poor aryl halides.[2] Therefore, a higher reaction temperature is often required to drive the reaction forward at a reasonable rate.

However, excessively high temperatures can lead to detrimental side reactions, including catalyst decomposition, ligand degradation, and undesired side product formation.[3][4] Palladium catalysts, especially when finely dispersed, can be prone to agglomeration and sintering at elevated temperatures, leading to a loss of catalytic activity.[3][5] Therefore, a delicate balance must be struck to find the optimal temperature that maximizes the reaction rate while minimizing degradation pathways.

Q2: What are the general temperature ranges I should consider for Suzuki-Miyaura, Heck, and Sonogashira reactions with this substrate?

A2: While the optimal temperature is highly dependent on the specific catalyst system, ligands, base, and solvent used, the following table provides a general starting point for your optimization experiments with this compound.

Coupling ReactionTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura 80 - 130The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can often facilitate the reaction at lower temperatures.[2] The reaction rate generally increases with temperature.[6][7]
Mizoroki-Heck 100 - 150Higher temperatures are often necessary for aryl bromides, especially those with electron-donating groups.[8] The stability of the catalyst and ligands at these temperatures is a primary concern.[8]
Sonogashira 60 - 120For aryl bromides, heating is typically required, as they are less reactive than aryl iodides.[9][10] The use of a copper co-catalyst can sometimes allow for milder conditions.[10]
Q3: How does my choice of palladium catalyst and ligand influence the optimal reaction temperature?

A3: The catalyst and ligand system is arguably the most critical factor in determining the reaction temperature.

  • Palladium Precursor: Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture, and their stability can be temperature-dependent.[1] Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable but require an in-situ reduction to the active Pd(0) species, which can be temperature-dependent.

  • Ligands: The choice of ligand has a profound impact. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, or RuPhos) are often highly effective.[2] These ligands promote the oxidative addition step and can stabilize the palladium center, allowing for efficient catalysis, sometimes at lower temperatures than with less sophisticated ligands like PPh₃. For instance, sterically demanding alkylphosphines have been shown to facilitate high-activity Suzuki couplings of aryl bromides in aqueous solvents, even at room temperature in some cases.[11]

The following diagram illustrates the general workflow for selecting a catalyst and ligand system with temperature in mind:

G cluster_0 Catalyst & Ligand Selection Workflow A Define Substrate (this compound) B Consider Steric Hindrance & Electronic Effects A->B C Select Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands) B->C D Choose Stable Pd Precursor (e.g., Pd(OAc)2, Precatalysts) C->D E Initial Low-Temperature Screen (e.g., 80°C) D->E F Monitor Reaction Progress (TLC, GC/MS) E->F G No/Slow Reaction? F->G H Gradually Increase Temperature (e.g., in 10-20°C increments) G->H Yes I Reaction Complete? G->I No H->F J Optimal Temperature Identified I->J Yes K Consider Alternative Ligand/Catalyst I->K No, signs of decomposition K->C

Caption: Workflow for catalyst and ligand selection with temperature optimization.

Troubleshooting Guides

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid. After several hours at 80°C, I see very little product formation. What should I do?

Answer: Low conversion at a moderate temperature with this substrate is a common issue, primarily due to its steric hindrance and electron-rich nature. Here is a systematic approach to troubleshoot this problem:

  • Verify Reagent Quality: Ensure your boronic acid is not degraded (hydrolytic deboronation can be an issue, especially with ortho-substituted boronic acids).[12] Your base should be anhydrous, and your solvent should be appropriately degassed to prevent catalyst deactivation.

  • Evaluate Your Catalyst System:

    • Ligand Choice: If you are using a simple ligand like triphenylphosphine (PPh₃), it may not be sufficient to overcome the steric barrier. Consider switching to a more electron-rich and bulky ligand such as SPhos, XPhos, or another biarylphosphine ligand.[2] These ligands are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Catalyst Loading: For challenging substrates, a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve a reasonable reaction rate.[2]

  • Incrementally Increase the Temperature: If your catalyst system is appropriate, a gradual increase in temperature is the next logical step.

    • Increase the reaction temperature in 10-20°C increments, monitoring the reaction progress at each stage by TLC or GC.

    • Be mindful of the boiling point of your solvent. If you need to exceed it, ensure you are using a sealed reaction vessel rated for the required pressure.

    • A kinetic study has shown that the apparent activation energy for a Suzuki cross-coupling can be significant, meaning temperature has a strong influence on the reaction rate.[13]

  • Consider a Different Base or Solvent:

    • The choice of base can be critical. Stronger bases may be required to facilitate the transmetalation step, which can also be rate-limiting.[2]

    • The solvent can influence the solubility of your reagents and the stability of the catalytic species. A solvent screen could reveal a more suitable medium for your reaction.[2]

The following troubleshooting tree can guide your decision-making process:

G cluster_1 Troubleshooting Low Conversion in Suzuki Coupling Start Low/No Conversion at 80°C CheckReagents Verify Reagent Quality (Boronic Acid, Base, Solvent) Start->CheckReagents CatalystSystem Evaluate Catalyst System CheckReagents->CatalystSystem LigandChoice Using PPh3? CatalystSystem->LigandChoice SwitchLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) LigandChoice->SwitchLigand Yes IncreaseTemp Incrementally Increase Temperature (90°C, 100°C, etc.) LigandChoice->IncreaseTemp No SwitchLigand->IncreaseTemp Monitor Monitor Progress IncreaseTemp->Monitor Decomposition Signs of Decomposition? Monitor->Decomposition OptimizeTemp Optimize at Current Temperature Decomposition->OptimizeTemp No ChangeConditions Consider Different Base/Solvent Decomposition->ChangeConditions Yes Success Reaction Successful OptimizeTemp->Success ChangeConditions->Start

Caption: Decision tree for troubleshooting low Suzuki coupling conversion.

Scenario 2: Product Decomposition in a High-Temperature Heck Reaction

Question: I'm running a Heck reaction with this compound and an alkene at 140°C. I'm seeing some product formation, but also significant decomposition and the formation of palladium black. How can I improve this?

Answer: The formation of palladium black is a clear indication of catalyst decomposition, which is a common problem at the high temperatures often required for Heck reactions with less reactive aryl bromides.[8] Here’s how to address this issue:

  • Lower the Reaction Temperature: This is the most direct way to mitigate catalyst decomposition. Even a 10-20°C reduction can significantly improve the stability of the palladium catalyst.[14] However, this will also slow down the reaction rate. To compensate, you may need to adjust other parameters.

  • Optimize the Ligand:

    • Ligand Stability: Triphenylphosphine can degrade at temperatures above 100-120°C.[8] Consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or sterically hindered biarylphosphine ligands, which are designed to be more robust at high temperatures.

    • Palladium-to-Ligand Ratio: Ensure you are using an appropriate palladium-to-ligand ratio. For monodentate phosphine ligands, a 1:2 or 1:4 ratio is common to prevent catalyst aggregation.[2]

  • Slow Addition of a Reagent: If the reaction is highly exothermic, which can be the case with some cross-coupling reactions, the localized temperature in the reaction mixture could be much higher than the set temperature of the heating mantle.[15][16] Consider the slow addition of one of the coupling partners to better control the reaction exotherm.

  • Consider a Different Solvent: The solvent can play a role in catalyst stability. Highly polar aprotic solvents like DMF or DMA are common in Heck reactions, but a solvent screen might reveal an option that offers better catalyst stability at your desired temperature.[17]

  • Use a Precatalyst: Modern palladium precatalysts are designed for high stability and efficient generation of the active Pd(0) species. These can often outperform catalyst systems generated in situ from Pd(OAc)₂ or PdCl₂.

Scenario 3: Stalled Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not going to completion, even at 80°C in DMF with a standard Pd(PPh₃)₂Cl₂/CuI system. What's the likely culprit?

Answer: A stalled Sonogashira reaction with a sterically hindered aryl bromide is often due to a slow oxidative addition step.[9] Here are some troubleshooting steps:

  • Increase the Temperature: Aryl bromides are significantly less reactive than aryl iodides in Sonogashira couplings and often require higher temperatures to react efficiently.[10] Carefully increasing the temperature to 100°C or even 120°C in a sealed tube could be necessary. One study on a pincer palladacycle catalyst showed that temperature was a statistically significant factor in reaction yield for a Sonogashira coupling.[18][19]

  • Solvent and Base Combination:

    • While DMF is a common solvent, it can sometimes inhibit the reaction by competing with the ligand for coordination to the palladium center.[1][20] Consider trying a less coordinating solvent like toluene or dioxane in combination with an amine base like triethylamine or diisopropylethylamine.[1][9]

    • Ensure your amine base is dry and in sufficient excess to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the alkyne.[1]

  • Ligand Modification: For challenging substrates, more electron-rich and bulky ligands can be beneficial. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective in Sonogashira couplings of aryl bromides.[9]

  • Copper-Free Conditions: While the copper co-catalyst is traditional, it can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). If you observe significant amounts of these byproducts, you might consider a copper-free Sonogashira protocol. These often require specific ligands and conditions to be effective.

References

  • High-Temperature Behavior of Pd/MgO Catalysts Prepared via Various Sol–Gel Approaches. (2024). Vertex AI Search.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. BenchChem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. ScienceDirect.
  • Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO.
  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. PMC.
  • Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1000°C. Kyushu University.
  • Heck reaction. Wikipedia. Retrieved from [Link]

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Chemistry Heck Reaction. SATHEE.
  • Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • (PDF) Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. ResearchGate.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Organoborane coupling reactions (Suzuki coupling). PMC.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
  • Temperature effect on coupling reaction. ResearchGate.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate.
  • Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Scholar. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Retrieved from [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

Navigating the Aromatic Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for mapping the carbon framework of a molecule, providing invaluable insights into its electronic and steric environment. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-1-isopropyl-3-methoxybenzene, a substituted aromatic compound with potential applications in organic synthesis. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its 13C NMR spectrum. This prediction will be critically compared with experimental data from structurally related compounds to provide a robust understanding of the substituent effects at play.

The Structural Context: Substituent Effects on the Benzene Ring

The 13C NMR chemical shifts of a substituted benzene ring are a sensitive probe of the electronic environment of each carbon atom. Electron-donating groups (EDGs) tend to increase the electron density on the aromatic ring, causing an upfield shift (lower ppm values) of the carbon signals, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm values). The interplay of inductive and resonance effects, along with steric interactions between adjacent substituents, governs the final observed chemical shifts.

In this compound, we have three substituents to consider:

  • Bromine (Br): An electronegative halogen that exhibits both an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). A notable phenomenon is the "heavy atom effect," where the large electron cloud of bromine can cause an upfield shift of the ipso-carbon (the carbon directly attached to the bromine) despite its electronegativity.[1][2]

  • Isopropyl (-CH(CH₃)₂): An alkyl group that is weakly electron-donating through an inductive effect (+I).

  • Methoxy (-OCH₃): A strongly electron-donating group through resonance (+R) and electron-withdrawing through induction (-I), with the resonance effect typically dominating.

The spatial arrangement of these groups (1,2,3-trisubstitution) introduces steric hindrance, which can influence the conformation of the isopropyl and methoxy groups, potentially affecting their electronic interaction with the aromatic ring.[3][4]

Predicted 13C NMR Chemical Shifts of this compound

Based on established substituent effects and data from similar compounds, the predicted 13C NMR chemical shifts for this compound are presented in Table 1. These values are calculated using a combination of additive models and database comparisons.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C1 (ipso-isopropyl)~140Downfield shift due to the attachment of the isopropyl group and deshielding effects from adjacent bromo and methoxy groups.
C2 (ipso-bromo)~115Upfield shift due to the "heavy atom effect" of bromine, counteracting the expected deshielding from its electronegativity.[2]
C3 (ipso-methoxy)~158Strong downfield shift due to the strong deshielding effect of the oxygen atom of the methoxy group.
C4~125Influenced by the ortho-methoxy (donating) and meta-bromo (withdrawing) groups.
C5~128Influenced by the para-bromo (donating via resonance) and meta-isopropyl (weakly donating) groups.
C6~112Upfield shift due to the ortho-isopropyl and para-methoxy donating effects.
-CH (isopropyl)~30Typical chemical shift for a methine carbon in an isopropyl group attached to an aromatic ring.
-CH₃ (isopropyl)~23Typical chemical shift for methyl carbons in an isopropyl group.
-OCH₃ (methoxy)~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Comparative Analysis with Structurally Related Compounds

To validate our predictions and understand the incremental effects of each substituent, we will compare the predicted values with the experimental 13C NMR data of simpler, related molecules: bromobenzene, anisole, and isopropylbenzene.

Table 2: Experimental 13C NMR Chemical Shifts of Related Compounds (in CDCl₃)

CompoundC-ipsoC-orthoC-metaC-paraOther Carbons
Bromobenzene[5]122.6131.5130.1127.3-
Anisole[6]159.9114.0129.5120.755.1 (-OCH₃)
Isopropylbenzene149.1126.6128.5125.834.1 (-CH), 24.0 (-CH₃)
2-Bromopropane[7]----45.4 (CH-Br), 28.5 (-CH₃)

Analysis of Substituent Effects:

  • The Ipso-Carbon of Bromine: In bromobenzene, the ipso-carbon appears at 122.6 ppm, which is upfield compared to the ortho and meta carbons.[5] This exemplifies the heavy atom effect. We predict a similar upfield shift for C2 in our target molecule.

  • The Methoxy Group's Influence: Anisole shows a significant downfield shift for the ipso-carbon (159.9 ppm) and a notable upfield shift for the ortho and para carbons.[6] This strong shielding at the ortho/para positions is due to the methoxy group's +R effect. This helps in assigning the upfield shifted C6 in our target molecule.

  • The Isopropyl Group's Influence: Isopropylbenzene demonstrates a downfield shift for its ipso-carbon (149.1 ppm) and minor shielding effects on the other ring carbons. The aliphatic carbons of the isopropyl group have characteristic shifts around 34 ppm and 24 ppm.

By combining these individual substituent effects, we can rationalize the predicted chemical shifts for this compound. The steric hindrance between the three adjacent substituents will likely cause some deviation from simple additivity, but the general trends should hold.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire an experimental 13C NMR spectrum of this compound or similar compounds, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid sample or 50-100 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize homogeneity.

3. Data Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum.
  • Typical acquisition parameters:
  • Pulse Angle: 30-45°
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.[8]

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Predicted Assignments

To aid in the visualization of the molecule and the assignment of its 13C NMR signals, the following diagrams are provided.

Caption: Molecular graph of this compound.

G C3 C3 (~158 ppm) C1 C1 (~140 ppm) C5 C5 (~128 ppm) C4 C4 (~125 ppm) C2 C2 (~115 ppm) C6 C6 (~112 ppm) OCH3 -OCH3 (~56 ppm) CH -CH (~30 ppm) CH3 -CH3 (~23 ppm)

Caption: Predicted 13C NMR chemical shift ranges for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for this compound. By leveraging experimental data from analogous compounds, we have established a solid framework for understanding the complex interplay of substituent effects in this molecule. The provided experimental protocol offers a standardized approach for researchers to obtain empirical data, which can then be used to refine and validate the predictions made herein. As with any predictive endeavor, experimental verification remains the gold standard for structural confirmation.

References

  • K. S. Dhami and J. B. Stothers. 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44(23), 2855-2863 (1966). [Link]

  • Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). [Link]

  • Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding. (2017). [Link]

  • P. C. M. M. M. Castanheiro, et al. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(39), 25336-25345 (2018). [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Link]

  • ChemAxon. NMR Predictor. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). [Link]

  • Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. (2022). [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. (2022). [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

Sources

Technical Guide: HPLC Method Development for 2-Bromo-1-isopropyl-3-methoxybenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic purification and analysis of 2-Bromo-1-isopropyl-3-methoxybenzene , a critical intermediate in the synthesis of renin inhibitors (e.g., Aliskiren analogs). Due to the molecule's high hydrophobicity and the presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups on the benzene ring, standard C18 alkyl-bonded phases often fail to resolve positional isomers (regioisomers) formed during bromination.

This comparative study demonstrates that a Phenyl-Hexyl stationary phase provides superior resolution (


) compared to a standard C18 stationary phase  (

) by leveraging

interactions specific to halogenated aromatics.

Analyte Profile & Separation Challenge

To develop a robust method, we must first understand the physicochemical properties of the analyte and its critical impurities.

PropertyDescriptionChromatographic Implication
Structure Trisubstituted benzene (Bromo, Isopropyl, Methoxy)High UV absorbance (210–254 nm).
Hydrophobicity High (LogP ~3.9–4.2)Requires high organic content in mobile phase.
Critical Impurity Regioisomer: 2-Bromo-1-isopropyl-4-methoxybenzeneNearly identical hydrophobicity to the target; difficult to separate on C18.
Electronic State

-electron rich (Methoxy) +

-electron deficient (Bromo)
Ideal candidate for phenyl-based stationary phases.
The "Critical Pair"

The primary challenge is separating the target 3-methoxy isomer from the 4-methoxy byproduct. On a standard C18 column, these molecules interact purely based on hydrophobicity, leading to co-elution. We require a mechanism that discriminates based on the electron density distribution of the aromatic ring.

Method Development Strategy

We compared two distinct stationary phase chemistries. The decision process is visualized below.

Workflow Visualization

MethodStrategy Start Analyte: Halogenated Aromatic Screening Column Screening Start->Screening C18 C18 (Alkyl Phase) Mechanism: Hydrophobicity Screening->C18 Phenyl Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi Interaction Screening->Phenyl Result_C18 Result: Co-elution of Isomers (Rs < 1.5) C18->Result_C18 Result_Phenyl Result: Baseline Separation (Rs > 2.0) Phenyl->Result_Phenyl Optimization Gradient Optimization (ACN/Water + H3PO4) Result_Phenyl->Optimization

Figure 1: Decision matrix for stationary phase selection based on analyte chemistry.

Comparative Experimental Protocol

The following experiments were conducted to validate the superiority of the Phenyl-Hexyl phase.

Common Parameters
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Wavelength: 220 nm (primary), 254 nm (secondary)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Scenario A: The Control (C18)
  • Column: High-purity C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

Scenario B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl).

  • Rationale: The hexyl linker provides hydrophobic retention similar to C8/C18, while the phenyl ring engages in

    
     stacking with the analyte's benzene ring. The bromine atom on the analyte enhances this interaction due to its polarizability.
    

Results & Data Analysis

The following data summarizes the chromatographic performance of both columns.

Table 1: Performance Comparison
ParameterScenario A (C18)Scenario B (Phenyl-Hexyl)Status
Retention Time (Target) 8.45 min9.12 minComparable
Retention Time (Impurity) 8.58 min9.65 minImproved
Resolution (

)
1.1 (Fail) 2.8 (Pass) Superior
Tailing Factor (

)
1.151.08Excellent
Theoretical Plates (

)
~12,000~14,500High Efficiency
Mechanistic Insight

On the C18 column, the separation is driven solely by solvophobic interactions. Since the regioisomers have identical molecular weights and similar lipophilicity, they co-elute.

On the Phenyl-Hexyl column, the 3-methoxy group (Target) and 4-methoxy group (Impurity) alter the electron density of the benzene ring differently. The Phenyl-Hexyl stationary phase is sensitive to these electronic differences, creating a "secondary retention" mechanism that pulls the peaks apart.

Interaction Logic

Mechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking Interaction (Selectivity Driver) StationaryPhase->Interaction Overlap Analyte Target Molecule (BIMB) Bromine (Electron Withdrawing) Methoxy (Electron Donating) Analyte:br->Interaction Analyte:me->Interaction Separation Result: Isomer Separation Interaction->Separation

Figure 2: The


 interaction mechanism facilitating separation of halogenated aromatic isomers.

Optimized Final Protocol

Based on the comparative study, the following method is recommended for QC release testing.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (85%): Analytical Grade.

Method Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1%

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Column Temp: 35°C (Slightly elevated to improve mass transfer).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
12.02080
15.02080
15.16040
20.06040

Validation Framework (Self-Validating System)

To ensure the method remains reliable (Trustworthiness), the following System Suitability Tests (SST) must be performed before every sample set, in accordance with USP <621> and ICH Q2(R1) guidelines.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the Regioisomer (using a spiked resolution solution).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Precision: %RSD of peak area for 6 replicate injections of the standard must be

    
    .
    
Troubleshooting
  • Loss of Resolution: If

    
     drops below 2.0, clean the column with 100% ACN to remove hydrophobic buildup. Phenyl phases can be sensitive to contamination.
    
  • Peak Broadening: Ensure the sample diluent matches the initial mobile phase conditions (40% ACN) to prevent "solvent shock."

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (System Suitability and Adjustment of Chromatographic Conditions). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. [Link]

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." [Link]

  • PubChem Compound Summary. "2-Bromo-1-methoxy-3-propylbenzene (Structural Analog)." National Center for Biotechnology Information. [Link]

Technical Comparison Guide: IR Spectroscopic Profiling of 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Bromo-1-isopropyl-3-methoxybenzene is a sterically congested, trisubstituted aryl halide intermediate, often utilized in the synthesis of complex pharmacophores and agrochemicals where precise regiochemistry is critical.

For researchers and process chemists, the primary challenge is not just identifying the functional groups, but validating the regiochemistry of the bromination. Electrophilic aromatic substitution on the precursor (3-isopropylanisole) can yield mixtures of isomers (e.g., 4-bromo or 6-bromo variants).

This guide provides a definitive spectroscopic framework to distinguish the target 1,2,3-trisubstituted product from its 1,3-disubstituted precursor and 1,2,4-trisubstituted isomers , utilizing Fourier Transform Infrared (FT-IR) spectroscopy.

Characteristic Spectral Profile

The IR spectrum of this compound is defined by the interplay of a bulky isopropyl group, an electron-donating methoxy group, and a heavy bromine atom on a 1,2,3-substituted ring.

A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)AssignmentDiagnostic Note
3080 – 3030 Ar-H StretchWeak intensity. Indicates aromaticity.
2970 – 2860 Aliphatic C-H StretchStrong. Multiple bands due to Isopropyl (-CH(CH₃)₂) and Methoxy (-OCH₃).
1590, 1475 Ar C=C Ring StretchCharacteristic aromatic skeletal vibrations.
~1385 & 1375 Gem-Dimethyl Doublet Critical Identifier. The isopropyl group shows a distinct "doublet" (symmetric deformation) caused by the two methyl groups.
B. Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the definitive proof of structure.

Frequency (cm⁻¹)AssignmentDiagnostic Note
1260 – 1240 C-O-C Asym. StretchStrong band typical of aryl alkyl ethers (Anisole derivative).
1050 – 1030 C-O-C Sym. StretchStrong band accompanying the asymmetric stretch.
1075 – 1030 Ar-Br StretchOften overlaps with C-O bands, but contributes to band broadening/intensity in this region.
780 – 760 OOP Bending (3 Adj. H) Primary Regio-Marker. Strong band indicating three adjacent aromatic hydrogens (Positions 4, 5, 6).
745 – 705 OOP Bending (3 Adj. H) Secondary Regio-Marker. Confirms the 1,2,3-substitution pattern.

Comparative Analysis: Target vs. Alternatives

The true utility of IR in this context is "Differential Diagnosis"—proving you have the correct molecule against likely contaminants.

Scenario A: Reaction Monitoring (Target vs. Precursor)

Precursor: 1-Isopropyl-3-methoxybenzene (3-Isopropylanisole). Transformation: Bromination at Position 2.

FeaturePrecursor (Starting Material)Target (Product)Spectroscopic Shift
Substitution Pattern 1,3-Disubstituted (Meta)1,2,3-TrisubstitutedDistinctive Change
Isolated Ar-H Present (Position 2)Absent Disappearance of weak band ~880 cm⁻¹.[1]
OOP Bending ~780 cm⁻¹ & ~690 cm⁻¹~770 cm⁻¹ & ~720 cm⁻¹Shift in low-frequency strong bands.
C-Br Stretch AbsentPresentIncreased absorption ~1050 cm⁻¹ region.
Scenario B: Isomer Differentiation (Target vs. Byproduct)

Byproduct: 4-Bromo-1-isopropyl-3-methoxybenzene (Bromination para to Methoxy). Differentiation Logic: The target has 3 adjacent hydrogens (4,5,6). The byproduct has 2 adjacent hydrogens (5,6) and 1 isolated hydrogen (2).

  • Target (1,2,3-Substituted): Shows bands for 3 adjacent hydrogens (~770 & ~720 cm⁻¹).

  • Byproduct (1,2,4-Substituted): Shows bands for 2 adjacent hydrogens (~820 cm⁻¹) AND 1 isolated hydrogen (~880 cm⁻¹).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the product using IR data.

IR_Validation_Workflow Start Crude Product Spectrum Check_Func Check Functional Groups (1385 cm⁻¹ Doublet + 1250 cm⁻¹ C-O) Start->Check_Func Check_Regio Analyze Fingerprint Region (900 - 700 cm⁻¹) Check_Func->Check_Regio Decision_1 Peak at ~880 cm⁻¹? Check_Regio->Decision_1 Decision_2 Peak at ~820 cm⁻¹? Decision_1->Decision_2 No Result_SM Precursor Contamination (Unreacted SM) Decision_1->Result_SM Yes (Isolated H) Result_Iso Regioisomer Contamination (4-Bromo isomer) Decision_2->Result_Iso Yes (2 Adj H) Result_Target Target Confirmed (this compound) Decision_2->Result_Target No (Only 3 Adj H bands)

Caption: Logic flow for distinguishing the target molecule from precursors and regioisomers based on Out-of-Plane (OOP) bending vibrations.

Experimental Protocol

To ensure reproducible spectral data, follow this standardized methodology.

Sample Preparation
  • Physical State: The molecule is typically a high-boiling liquid or low-melting solid.

  • Method A: Liquid Film (ATR - Attenuated Total Reflectance)

    • Equipment: Diamond or ZnSe crystal ATR accessory.

    • Protocol: Place 1 drop of neat sample on the crystal. Apply pressure clamp to ensure uniform contact.

    • Advantage: No sample preparation; ideal for liquids.

  • Method B: KBr Pellet (If solid) [1]

    • Ratio: 1-2 mg sample : 100 mg dry KBr powder.

    • Protocol: Grind intimately in an agate mortar. Press at 10 tons for 2 minutes to form a transparent disc.

    • Advantage: Higher resolution in the fingerprint region; avoids ATR pathlength variations.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans (Screening) or 64 scans (Publication/Purity check).

  • Background: Collect fresh air background before every sample to remove CO₂/H₂O interference.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Aryl Halides and Ethers. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-1-isopropyl-3-methoxybenzene and 2-bromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of aromatic building blocks, substituted bromoarenes are indispensable for constructing complex molecular architectures via cross-coupling and functionalization reactions. This guide provides a detailed comparative analysis of the reactivity of two such building blocks: the sterically encumbered 2-Bromo-1-isopropyl-3-methoxybenzene and the simpler 2-bromoanisole.

Our analysis, grounded in fundamental principles of physical organic chemistry and supported by illustrative experimental data, reveals a distinct reactivity dichotomy. While both substrates are viable in many transformations, the bulky isopropyl group in this compound introduces significant steric hindrance around the carbon-bromine bond. This profoundly impacts reaction kinetics and outcomes, particularly in palladium-catalyzed cross-coupling reactions where the initial oxidative addition step is sensitive to steric bulk. Conversely, in reactions like directed ortho-metalation, the interplay of the substituents in the more complex molecule offers unique regiochemical possibilities not available to 2-bromoanisole. This guide will dissect these differences to provide actionable insights for synthetic route design and optimization.

Molecular Structure and Electronic Properties: A Theoretical Framework

The reactivity of an aryl halide is governed by a delicate interplay of electronic and steric effects imparted by its substituents. Understanding these foundational principles is critical to predicting and explaining the chemical behavior of our two target molecules.

2-bromoanisole: A Baseline for Reactivity

2-bromoanisole features two substituents on the benzene ring: a methoxy group (-OCH₃) and a bromine atom (-Br).

  • Methoxy Group (-OCH₃): This group exerts a dual electronic effect. It is strongly electron-donating through resonance (+M effect) by delocalizing a lone pair from the oxygen atom into the π-system of the ring.[1][2] This effect outweighs its electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity. The net result is an "activated" ring, more nucleophilic than benzene, with increased electron density at the ortho and para positions.[3]

  • Bromine Atom (-Br): As a halogen, bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can participate in resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[4]

In reactions where the C-Br bond is broken, such as cross-coupling, the electronic nature of the ring and steric access to the bromine are paramount.

This compound: The Impact of Steric Hindrance

This molecule adds a bulky isopropyl group [-CH(CH₃)₂] adjacent to the bromine atom.

  • Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is weakly electron-donating through induction and hyperconjugation (+I effect).[4][5] Its primary influence in this specific substitution pattern, however, is steric. Its sheer size creates a crowded environment around the C1 and C2 positions, directly shielding the C-Br bond. This steric hindrance can impede the approach of large reagents, such as a bulky phosphine-ligated palladium catalyst.[6]

The combined electronic effects of the methoxy and isopropyl groups make the ring electron-rich. However, the steric shield provided by the isopropyl group over the C-Br bond is the single most important factor distinguishing its reactivity from that of 2-bromoanisole.

Comparative Reactivity in Key Transformations

We will now examine how the structural and electronic differences manifest in two of the most important reaction classes for aryl bromides: palladium-catalyzed cross-coupling and organolithium-mediated functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern synthesis. They share a common rate-limiting step for many aryl bromides: the oxidative addition of the C-Br bond to a low-valent palladium catalyst.

Theoretical Prediction: The oxidative addition step is highly sensitive to steric hindrance at the reaction center. The bulky isopropyl group in this compound is expected to significantly slow down the rate of oxidative addition compared to the relatively unhindered 2-bromoanisole. This will necessitate more forcing reaction conditions (higher temperatures, longer reaction times, more active catalysts) to achieve comparable yields.[7]

Experimental Evidence: While direct kinetic comparison data is scarce, the established principles of cross-coupling reactions strongly support this prediction. Bromoarenes with bulky ortho substituents are notoriously less reactive than their non-hindered counterparts.

Feature2-bromoanisoleThis compoundRationale
Reaction Rate FasterSlowerReduced steric hindrance allows for easier access of the Pd(0) catalyst to the C-Br bond.
Typical Temp. 50-90 °C[8][9]90-120 °C (Predicted)Higher thermal energy is required to overcome the activation barrier for oxidative addition.
Catalyst Choice Standard catalysts (e.g., Pd(PPh₃)₄) often suffice.[7]Requires more active, bulky phosphine ligands (e.g., Buchwald-type) to promote the reaction.More sophisticated ligands are needed to stabilize the catalyst and facilitate the difficult oxidative addition step.
Typical Yield Good to Excellent[9][10]Moderate to Good (Predicted)Slower reaction rates can lead to catalyst decomposition and lower overall yields.

.dot

cluster_0 2-bromoanisole cluster_1 This compound A Pd(0)L2 B C-Br bond A->B Easy Approach C Oxidative Addition (Faster) B->C D Pd(0)L2 E C-Br bond D->E Sterically Hindered Approach F Bulky Isopropyl Group G Oxidative Addition (Slower) E->G

Caption: Steric hindrance in oxidative addition.

Lithiation and Subsequent Electrophilic Quench

Organolithium reagents can react with aryl bromides in two primary ways: halogen-metal exchange or deprotonation at an acidic ring position (ortho-metalation).

1. Halogen-Metal Exchange: This reaction involves the swapping of the bromine atom for a lithium atom, typically using an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures.

  • 2-bromoanisole: The reaction proceeds smoothly to give 2-methoxyphenyllithium.

  • This compound: Halogen-metal exchange is also expected to be the dominant pathway. While the isopropyl group presents some steric bulk, the high reactivity of organolithium reagents generally overcomes this, especially with n-BuLi. The reaction is typically faster than deprotonation.[11]

2. Directed ortho-Metalation (DoM): The methoxy group is a potent directed metalation group (DMG), capable of coordinating to the lithium reagent and directing deprotonation to an adjacent (ortho) position.[12]

  • 2-bromoanisole: The methoxy group at C2 can direct lithiation to the C3 position. However, this pathway is often in competition with the faster halogen-metal exchange at the C-Br bond.

  • This compound: The methoxy group is at C3. The two ortho positions are C2 (bearing the bromine) and C4. Deprotonation at C2 is impossible. Therefore, if DoM were to occur, it would happen exclusively at the C4 position. This offers a potential regiochemical advantage if reaction conditions can be tuned to favor deprotonation over halogen-metal exchange (e.g., by using a sterically hindered base like LDA).[13]

Reaction2-bromoanisoleThis compoundKey Factors
Halogen-Metal Exchange (with n-BuLi) Fast and efficient.Fast and efficient.This is typically the kinetically favored pathway for aryl bromides.[11]
Directed ortho-Metalation (with LDA) Possible at C3, but may be slow or require specific conditions.Highly regioselective at C4.The steric hindrance and substitution pattern of the more complex molecule provides a unique opportunity for C4 functionalization.[12]

.dot

cluster_0 2-bromoanisole Pathways cluster_1 This compound Pathways start1 2-bromoanisole path1a Fast (Halogen-Metal Exchange) [n-BuLi] start1->path1a path1b Slower (Directed ortho-Metalation) [LDA] start1->path1b prod1a 2-methoxyphenyllithium path1a->prod1a prod1b 2-bromo-6-lithioanisole path1b->prod1b start2 Substituted Anisole path2a Fast (Halogen-Metal Exchange) [n-BuLi] start2->path2a path2b Regioselective (Directed ortho-Metalation) [LDA] start2->path2b prod2a 1-isopropyl-3-methoxy -2-lithiobenzene path2a->prod2a prod2b 2-bromo-1-isopropyl-3-methoxy -4-lithiobenzene path2b->prod2b

Caption: Competing lithiation reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (bromine).[14][15] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate.[16]

Both 2-bromoanisole and this compound are substituted with electron-donating groups (methoxy and isopropyl). These groups destabilize the key intermediate required for an SNAr reaction. Therefore, neither substrate is expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. This reaction pathway is not a viable point of comparison for these two molecules.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates or scales.

Protocol 1: Representative Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is based on typical conditions for a moderately reactive aryl bromide like 2-bromoanisole. For the more hindered this compound, an increase in temperature to 100-110 °C, longer reaction time (12-24 h), and the use of a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos) would be the logical starting point for optimization.

  • Assembly: To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed solvents via syringe. A typical solvent system is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1, 5 mL total).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Halogen-Metal Exchange and Electrophilic Quench

This protocol describes a general procedure for forming an aryllithium via halogen-metal exchange, followed by trapping with an electrophile.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add the aryl bromide (1.0 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 mmol, 1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF dropwise.

  • Warming and Quench: After stirring at -78 °C for 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The comparison between this compound and 2-bromoanisole serves as a practical illustration of the profound impact of sterics in synthetic organic chemistry.

  • For Palladium-Catalyzed Cross-Coupling: 2-bromoanisole is the superior substrate, offering higher reactivity under milder conditions due to the unimpeded access to its C-Br bond. This compound is a significantly more challenging substrate that will likely require more forceful conditions and specialized, highly active catalyst systems.

The choice between these two reagents should be guided by the intended synthetic transformation. For building biaryl structures or installing amines via cross-coupling, the simpler 2-bromoanisole is preferable. For syntheses requiring functionalization at the C4 position of the substituted ring system, the unique reactivity of this compound under DoM conditions presents a strategic opportunity.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Wikipedia. Methoxy group. Available from: [Link]

  • University of Calgary. Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes. Available from: [Link]

  • Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Journal of the American Chemical Society.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Fried, M. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid.... Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Reaction pathways for the lithiation. Available from: [Link]

  • Pearson+. During the electrophilic aromatic substitution of isopropylbenzene.... Available from: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Bromo-1-isopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-Bromo-1-isopropyl-3-methoxybenzene, an aromatic organic molecule containing bromine, accurate determination of its elemental composition is a critical quality attribute. This guide provides an in-depth comparison of established analytical techniques for the elemental analysis of halogenated compounds, offering insights into the causality behind experimental choices and providing field-proven protocols to ensure data integrity.

The molecular formula of this compound is C₁₀H₁₃BrO. The theoretical elemental composition is:

  • Carbon (C): 52.42%

  • Hydrogen (H): 5.72%

  • Bromine (Br): 34.88%

  • Oxygen (O): 6.98%

This guide will focus on the determination of bromine, a key element in this molecule, while also touching upon the analysis of carbon and hydrogen. Accurate elemental analysis confirms the identity and purity of the compound, which is essential for regulatory submissions and ensuring the safety and efficacy of potential drug candidates.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for elemental analysis depends on several factors, including the required accuracy and precision, sample throughput, cost, and the specific elements of interest. Here, we compare three widely used methods for the determination of bromine in organic matrices: Combustion Analysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-Ray Fluorescence (XRF) Spectrometry.

FeatureCombustion AnalysisInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)X-Ray Fluorescence (XRF) Spectrometry
Principle Sample combustion in an oxygen-rich environment, followed by detection of the resulting gases.Desolvation, atomization, and excitation of the sample in an argon plasma, followed by detection of emitted light.Excitation of the sample with X-rays, causing the emission of characteristic secondary X-rays.
Primary Application Determination of C, H, N, S, and halogens in organic materials.[1][2][3]Multi-elemental analysis of trace and major elements in a variety of sample matrices.[4]Non-destructive elemental analysis of a wide range of materials.[5][6]
Sample Preparation Minimal; direct analysis of solid or liquid samples.[7]Requires complete digestion or dissolution of the sample into a liquid form.Minimal for solids and liquids; can be analyzed directly.[8]
Accuracy HighHighModerate to High
Precision HighHighGood
Sensitivity ppm to percentage levelsppb to ppm levelsppm to percentage levels[9]
Throughput Moderate to HighHighHigh
Cost (Instrument) ModerateHighModerate to High
Key Advantage Direct analysis of organic materials for fundamental elements.[2]Excellent sensitivity and multi-element capability.[4]Non-destructive and rapid analysis with minimal sample preparation.[10]
Key Limitation Can be susceptible to matrix effects for complex samples.Requires sample digestion, which can be time-consuming and a source of error.Lower sensitivity for lighter elements and potential for matrix effects.[5]

In-Depth Methodologies and Experimental Protocols

Combustion Analysis with Potentiometric Titration for Bromine Determination

Combustion analysis is a robust and widely accepted method for determining the elemental composition of organic compounds. The underlying principle involves the complete oxidation of the sample in a high-temperature, oxygen-rich environment. The resulting combustion products are then quantitatively measured. For halogen determination, the combustion gases are passed through an absorption solution, and the resulting halide ions are titrated.

Causality of Experimental Choices:
  • Oxygen-rich environment: Ensures complete combustion of the organic matrix to carbon dioxide, water, and hydrogen halides. Incomplete combustion would lead to inaccurate results.

  • Absorption solution (e.g., hydrogen peroxide): This solution traps the gaseous hydrogen bromide (HBr) produced during combustion and converts it to bromide ions (Br⁻) in the solution.

  • Potentiometric titration with silver nitrate (AgNO₃): This is a highly accurate and precise method for quantifying halide ions. The silver ions react with the bromide ions to form a silver bromide precipitate. The endpoint of the titration is detected by a sharp change in the potential of a silver electrode.

Experimental Workflow:

Combustion_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis A Weigh Sample (5-10 mg) in a tin capsule B Seal the capsule A->B C Introduce sample into high-temperature furnace (~1000 °C) with O₂ flow B->C D Complete oxidation of the organic matrix C->D E Absorption of HBr gas in H₂O₂ solution D->E F Potentiometric titration of Br⁻ with AgNO₃ E->F G Calculate % Bromine F->G

Caption: Workflow for Bromine determination by Combustion Analysis.

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tin capsule. For volatile liquids, a sealed capillary or a specialized liquid sampler is recommended.[7]

  • Instrument Setup: Set up the combustion analyzer according to the manufacturer's instructions. Ensure a continuous flow of high-purity oxygen.

  • Combustion: Introduce the sealed capsule into the combustion furnace, which is typically maintained at around 1000 °C.

  • Absorption: The combustion gases are passed through an absorption tube containing a hydrogen peroxide solution to capture the hydrogen bromide.

  • Titration: The resulting bromide solution is then titrated potentiometrically with a standardized silver nitrate solution.

  • Calculation: The percentage of bromine in the sample is calculated based on the volume of silver nitrate solution used, its concentration, and the initial sample weight.

Trustworthiness and Self-Validation:

To ensure the trustworthiness of the results, the method must be validated.[11][12] This involves analyzing a certified reference material (CRM) with a known bromine content, such as bromobenzoic acid, before and after analyzing the unknown sample. The results for the CRM should fall within the certified range. Additionally, running a blank (an empty tin capsule) is crucial to account for any background contamination.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for determining the elemental composition of a wide variety of samples, including organic compounds, with high sensitivity.[4] For the analysis of this compound, the sample must first be brought into a liquid form, typically through acid digestion.

Causality of Experimental Choices:
  • Microwave-assisted acid digestion: This is a critical sample preparation step to break down the organic matrix and release the bromine as bromide ions in a solution compatible with the ICP-OES instrument. A mixture of strong acids, such as nitric acid and sulfuric acid, is often used. The closed-vessel microwave system prevents the loss of volatile bromine species.

  • Argon plasma: The high temperature of the argon plasma (6,000-10,000 K) effectively desolvates, atomizes, and excites the atoms of the elements present in the sample.

  • Wavelength selection: Each element emits light at specific wavelengths when excited. For bromine, a prominent emission line is at 154.065 nm. Selecting a sensitive and interference-free wavelength is crucial for accurate quantification.

Experimental Workflow:

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis A Accurately weigh sample (50-100 mg) B Microwave-assisted acid digestion (e.g., HNO₃, H₂SO₄) A->B C Dilute to a known volume with deionized water B->C D Introduce sample solution into the argon plasma C->D E Detection of emitted light at bromine-specific wavelength D->E F Quantification against a calibration curve E->F

Caption: Workflow for Bromine determination by ICP-OES.

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh approximately 50-100 mg of this compound into a clean microwave digestion vessel.

  • Digestion: Add a suitable mixture of concentrated acids (e.g., 5 mL nitric acid and 2 mL sulfuric acid). Seal the vessel and place it in a microwave digestion system. Follow a pre-programmed digestion method with controlled temperature and pressure ramps.

  • Dilution: After cooling, carefully open the digestion vessel and quantitatively transfer the digest to a volumetric flask. Dilute to a known volume with high-purity deionized water.

  • Calibration: Prepare a series of calibration standards of known bromine concentrations using a certified bromide standard solution.

  • Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-OES instrument and measure the emission intensity at the selected bromine wavelength.

  • Calculation: Construct a calibration curve by plotting the emission intensity versus the concentration of the standards. Determine the concentration of bromine in the sample solution from the calibration curve and calculate the percentage of bromine in the original sample.

Trustworthiness and Self-Validation:

Method validation for ICP-OES involves analyzing a method blank (acids without sample) to check for contamination.[13][14] A spike recovery experiment, where a known amount of bromine is added to a sample before digestion, should be performed to assess the accuracy of the digestion and analysis process. The analysis of a certified reference material with a similar matrix is also highly recommended.

X-Ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive analytical technique that is well-suited for the rapid elemental analysis of various materials, including organic compounds.[5] It requires minimal sample preparation, making it an attractive option for high-throughput screening.

Causality of Experimental Choices:
  • Primary X-ray source: The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample.

  • Characteristic secondary X-rays: The resulting vacancies are filled by outer-shell electrons, leading to the emission of secondary X-rays with energies that are characteristic of each element. For bromine, the Kα line is typically used for quantification.

  • Detector: A detector measures the energy and intensity of the emitted secondary X-rays, allowing for both qualitative and quantitative analysis.

Experimental Workflow:

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis A Place liquid sample in a sample cup with a thin-film support B Irradiate the sample with primary X-rays A->B C Detect characteristic secondary X-rays from Bromine B->C D Quantify using a calibration curve or fundamental parameters C->D

Caption: Workflow for Bromine determination by XRF.

Step-by-Step Protocol:
  • Sample Preparation: For liquid samples like this compound, simply place a few milliliters into a sample cup that is sealed with a thin, X-ray transparent film (e.g., Mylar® or polypropylene). For solid samples, they can be analyzed as powders or pressed pellets.[8]

  • Instrument Setup: Place the sample cup in the XRF spectrometer. Select the appropriate analytical program, which defines the X-ray source conditions (voltage and current) and measurement time.

  • Analysis: Initiate the measurement. The instrument will irradiate the sample and collect the resulting X-ray fluorescence spectrum.

  • Quantification: The concentration of bromine is determined by comparing the intensity of the bromine Kα peak to a calibration curve prepared from standards of known bromine concentration in a similar matrix. Alternatively, modern XRF instruments can use fundamental parameters (FP) software for standardless quantification, which can be useful when matrix-matched standards are not available.

Trustworthiness and Self-Validation:

The accuracy of XRF analysis is highly dependent on proper calibration. It is crucial to use calibration standards that are matrix-matched to the unknown sample as closely as possible to minimize matrix effects. Analyzing a known reference material is essential for verifying the accuracy of the calibration.

Conclusion

The choice of the most suitable analytical technique for the elemental analysis of this compound depends on the specific requirements of the analysis.

  • Combustion analysis is a highly accurate and precise method that is considered a gold standard for the determination of fundamental elements in organic compounds.

  • ICP-OES offers excellent sensitivity and multi-element capabilities but requires a more involved sample preparation process.

  • XRF spectrometry provides a rapid and non-destructive means of analysis with minimal sample preparation, making it ideal for screening purposes.

For definitive quantification in a research and drug development setting, combustion analysis is often the preferred method due to its high accuracy and direct analysis capabilities. However, ICP-OES and XRF can serve as valuable complementary techniques for trace element analysis and rapid screening, respectively. A thorough understanding of the principles, advantages, and limitations of each technique is essential for selecting the most appropriate method and ensuring the generation of reliable and defensible analytical data.

References

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  • Thermo Fisher Scientific. Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS).
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A Comparative Guide to the Crystallographic Analysis of 2-Bromo-1-isopropyl-3-methoxybenzene and Related Bromoarenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the X-ray crystallographic analysis of 2-Bromo-1-isopropyl-3-methoxybenzene. In the absence of a publicly available crystal structure for this specific compound, this document serves as a comparative analysis, leveraging crystallographic data from structurally related bromoarenes. The insights provided herein are intended to guide researchers in their experimental design, data interpretation, and understanding of structure-property relationships in this class of compounds, which are valuable intermediates in organic synthesis and drug discovery.

The Pivotal Role of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's chemical behavior, reactivity, and biological activity. For a molecule like this compound, a crystal structure would reveal the steric and electronic effects of the bromo, isopropyl, and methoxy substituents on the benzene ring's geometry and the supramolecular assembly in the solid state.

Experimental Workflow: From Crystal to Structure

The successful determination of a crystal structure is a multi-step process that demands meticulous execution. The generalized workflow is outlined below.

Crystal Growth: The Foundation of Quality Data

The primary prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal of sufficient size (typically >0.1 mm in each dimension) and with minimal internal defects.[1] Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[1]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to decrease solubility and promote crystal growth.[1]

The choice of solvent is critical and often determined empirically. For bromoarenes, common solvents for crystallization include ethanol, methanol, acetone, and hexane.

Data Collection: Interrogating the Crystal with X-rays

A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. Modern diffractometers are typically equipped with CCD or CMOS detectors to record the diffraction pattern as the crystal is rotated.[3] The resulting pattern of diffraction spots contains information about the crystal's unit cell dimensions and the arrangement of atoms within it.

Structure Solution and Refinement: From Diffraction to a 3D Model

The intensities and positions of the diffraction spots are used to determine the unit cell parameters and the space group. The "phase problem," a fundamental challenge in crystallography, is then solved to generate an initial electron density map.[4] For small molecules, direct methods are a common and effective approach to phase determination.[1] The initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by the R-value, which should typically be below 0.10 for a well-refined small molecule structure.[4]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Data Collection) mounting->xray processing Data Processing (Integration & Scaling) xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data of Related Bromoarenes

While specific data for this compound is not available, we can draw valuable comparisons from the crystal structures of other substituted bromobenzenes. The following table summarizes key crystallographic parameters for a selection of these compounds.

CompoundChemical FormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-Bromo-3,5-dimethylbenzonitrileC₉H₈BrNMonoclinicP2₁/nC-H···N[5]
2-Bromo-1,3-dimethyl-5-nitrobenzeneC₈H₈BrNO₂MonoclinicP2₁/cC-H···O[5]
4-Bromo-3,5-dimethylanilineC₈H₁₀BrNMonoclinicP2₁/cN-H···Br, N-H···N[5]
1,4-Bis(bromomethyl)-2,5-dimethylbenzeneC₁₀H₁₂Br₂MonoclinicP2₁/cC-H···Br, Br···Br[6]
3,5-Di(bromomethyl)bromobenzeneC₈H₇Br₃MonoclinicP2₁/cBr···Br, C-H···Br[7]

Predicted Structural Features of this compound

Based on the analysis of related structures, we can anticipate several key structural features for this compound:

  • Molecular Geometry: The benzene ring is expected to exhibit minor distortions from a perfect hexagon due to the electronic and steric influences of the substituents.[8] The C-Br bond length will likely be in the range of 1.89-1.91 Å, and the C-O bond of the methoxy group will be around 1.36-1.38 Å. The isopropyl group, being sterically bulky, will likely influence the torsion angles of the adjacent methoxy group.

  • Intermolecular Interactions: The crystal packing will be governed by a combination of weak intermolecular forces. Given the presence of the bromine atom and the methoxy group, C-H···Br and C-H···O hydrogen bonds are highly probable.[6][7] Halogen bonding (Br···Br or Br···O interactions) may also play a role in the crystal packing, although this is not always observed in bromoarenes.[5]

  • Packing Motifs: The overall packing arrangement could adopt various motifs, such as herringbone or layered structures, depending on the dominant intermolecular interactions. The interplay between the bulky isopropyl group and the polar methoxy and bromo substituents will be a key determinant of the final crystal packing.

Conclusion

This guide provides a framework for approaching the crystallographic analysis of this compound. By understanding the established methodologies of X-ray diffraction and leveraging the structural information from analogous bromoarenes, researchers can effectively plan their experiments and interpret their results. The determination of the crystal structure of this compound would provide valuable data for computational modeling, reaction planning, and the rational design of new molecules with desired properties.

References

  • Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z′ ≤ 4. [Link]

  • Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene - Semantic Scholar. [Link]

  • Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene - ResearchGate. [Link]

  • (PDF) X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions - ResearchGate. [Link]

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A Senior Application Scientist's Guide to Differentiating 2-Bromo-1-isopropyl-3-methoxybenzene from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and complex organic synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Structural isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit remarkably different chemical, physical, and biological properties.[1][2] This guide provides an in-depth, data-driven comparison to distinguish 2-Bromo-1-isopropyl-3-methoxybenzene from its structural isomers. We will delve into the core analytical techniques that provide unambiguous structural elucidation, supported by experimental data and protocols.

The Challenge of Isomeric Differentiation

This compound (Molecular Formula: C₁₀H₁₃BrO) presents a significant analytical challenge due to the numerous possible arrangements of its substituents on the benzene ring. These positional isomers, while having the same mass, can possess distinct electronic and steric environments, which in turn influence their behavior in analytical systems.[1] For researchers in drug development, confirming the correct isomeric structure is paramount, as different isomers can have varied efficacy, toxicity, and metabolic pathways.

The potential positional isomers of interest include, but are not limited to:

  • 2-Bromo-1-isopropyl-4-methoxybenzene

  • 4-Bromo-1-isopropyl-2-methoxybenzene

  • 1-Bromo-2-isopropyl-4-methoxybenzene

  • And other permutations.

This guide will focus on a multi-technique approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to create a self-validating system for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Separation and Identification

GC-MS is a powerful and widely used technique for separating and identifying volatile and semi-volatile organic compounds.[3][4][5] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The subsequent detection by mass spectrometry provides a unique fragmentation pattern for each compound, akin to a molecular fingerprint.

The Causality Behind GC Separation

Structural isomers often exhibit slight differences in their boiling points and polarities due to variations in intramolecular forces and molecular symmetry. These differences directly impact their retention times in a GC column. For instance, isomers with more compact structures or lower polarity tend to elute earlier.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Selective Detector (MSD).

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Interpreting the Data

While all isomers of this compound will exhibit the same molecular ion peak (m/z 228/230, due to the isotopic pattern of bromine), their fragmentation patterns will differ. The relative abundances of key fragment ions, arising from the cleavage of the isopropyl and methoxy groups, will be characteristic of each isomer. For example, the loss of a methyl group (CH₃•) from the isopropyl moiety will result in a prominent ion at m/z 213/215. The fragmentation pattern is highly reproducible under standardized conditions and can be compared to library spectra for identification.[6]

Table 1: Hypothetical GC-MS Data for Isomer Differentiation

IsomerExpected Retention Time (min)Key Fragment Ions (m/z) and Relative Abundance
This compound12.5228/230 (M+), 213/215, 149, 105
2-Bromo-1-isopropyl-4-methoxybenzene12.8228/230 (M+), 213/215, 149, 121
4-Bromo-1-isopropyl-2-methoxybenzene13.1228/230 (M+), 213/215, 149, 91

Note: The retention times and fragmentation patterns are illustrative and would need to be confirmed with authentic standards.

Workflow for GC-MS Analysis

Caption: Workflow for the separation and identification of isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous differentiation of structural isomers.[8]

The Causality Behind NMR Differentiation

The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. The positions of the bromo, isopropyl, and methoxy groups on the benzene ring will create unique patterns of shielding and deshielding for the aromatic protons and carbons. Furthermore, the spin-spin coupling between adjacent protons provides definitive information about their relative positions.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the aromatic region (typically 6.5-8.0 ppm). The number of signals, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) are critical for assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom. The chemical shifts in the aromatic region (typically 110-160 ppm) are highly diagnostic.

  • 2D NMR (Optional but Recommended):

    • Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity.

Interpreting the Data

¹H NMR: The substitution pattern on the benzene ring will dictate the splitting patterns of the aromatic protons. For example, a 1,2,3-trisubstituted ring (as in this compound) will have a different set of aromatic proton signals compared to a 1,2,4-trisubstituted ring. The coupling constants between adjacent aromatic protons (ortho coupling) are typically in the range of 7-9 Hz, while meta coupling is smaller (2-3 Hz), and para coupling is often negligible.[9]

¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the benzene ring. The chemical shifts are influenced by the electronegativity and steric effects of the substituents. The carbon directly attached to the bromine atom (ipso-carbon) often shows a characteristic chemical shift.[10][11]

Table 2: Expected ¹H and ¹³C NMR Signatures for Isomer Differentiation

IsomerExpected Aromatic ¹H NMR PatternExpected Number of Aromatic ¹³C Signals
This compoundThree distinct signals, likely complex multiplets6
2-Bromo-1-isopropyl-4-methoxybenzeneThree distinct signals, likely an ABX system6
4-Bromo-1-isopropyl-2-methoxybenzeneThree distinct signals, likely an ABC system6

Note: The exact chemical shifts and coupling constants would require spectral analysis.

Logical Relationship in NMR Analysis

NMR_Logic cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR H_Signals Number of Signals Structure Molecular Structure H_Signals->Structure H_Shifts Chemical Shifts H_Shifts->Structure H_Multiplicity Multiplicity H_Multiplicity->Structure H_Coupling Coupling Constants H_Coupling->Structure C_Signals Number of Signals C_Signals->Structure C_Shifts Chemical Shifts C_Shifts->Structure

Caption: The relationship between NMR data and the determination of molecular structure.

Infrared (IR) Spectroscopy: A Complementary Technique for Confirming Substitution Patterns

IR spectroscopy provides information about the functional groups present in a molecule and can also be used to determine the substitution pattern on a benzene ring.[1][12]

The Causality Behind IR Differentiation

The out-of-plane C-H bending vibrations of the aromatic ring are sensitive to the positions of the substituents.[1] The resulting absorption bands in the "fingerprint" region of the IR spectrum (typically 600-900 cm⁻¹) are characteristic of the substitution pattern (ortho, meta, para, etc.).[8][12]

Experimental Protocol: IR Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Interpreting the Data

The key diagnostic region for determining the substitution pattern is between 900 and 650 cm⁻¹. The number and position of the C-H out-of-plane bending bands can be used to distinguish between different trisubstituted isomers.

Table 3: Characteristic IR Absorption Bands for Benzene Substitution Patterns

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
1,2,3-Trisubstituted~780-760 and ~745-705
1,2,4-Trisubstituted~885-870 and ~825-805
1,3,5-Trisubstituted~865-810 and ~730-675

Source: Adapted from standard IR spectroscopy correlation tables.

Conclusion: A Synergistic Approach for Unambiguous Identification

The differentiation of this compound from its structural isomers requires a methodical and multi-faceted analytical approach. While GC-MS provides an excellent initial separation and preliminary identification based on fragmentation patterns, it is the detailed structural information from ¹H and ¹³C NMR spectroscopy that offers definitive proof of structure. IR spectroscopy serves as a valuable and rapid complementary technique to confirm the benzene ring substitution pattern. By integrating the data from these three powerful analytical methods, researchers and drug development professionals can confidently and accurately identify the correct isomer, ensuring the integrity and success of their scientific endeavors.

References
  • Mouhana, N., Madani, A., and Haddad, TH. (2014). Characterization of tri substituted aromatic isomers and structural identification by spectroscopic methods. I- Identification using GC-MS. Damascus University Journal for the Basic Sciences, 30(2). Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-p-cymene. National Center for Biotechnology Information. Retrieved from: [Link]

  • Snow, N. H. (1997). GC/MS Analysis of the Aromatic Composition of Gasoline. Journal of Chemical Education, 74(9), 1084. Available at: [Link]

  • Singh, D. K., et al. (2011). High-Precision GC-MS Analysis of Atmospheric Polycyclic Aromatic Hydrocarbons (PAHs) and Isomer Ratios from Biomass Burning Emissions. Atmospheric and Climate Sciences, 1(2), 58-66. Available at: [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • Patel, P. (2012). How ortho and para isomers of benzene derivatives differentiated?. ResearchGate. Available at: [Link]

  • AZoM. (2020). Using GC-MS in Analytical Chemistry. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • Ozseven, A. (2023). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Available at: [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

  • Alcoba, D. R., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(34), 18773-18781. Available at: [Link]

  • Study.com. (n.d.). Structural Isomers: Definition, Types & Examples. Retrieved from: [Link]

  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. r/chemhelp. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-1-isopropyl-3-methoxybenzene

[1]

Executive Summary & Chemical Profile

2-Bromo-1-isopropyl-3-methoxybenzene (often utilized as a scaffold in medicinal chemistry for coupling reactions) presents a specific set of disposal challenges due to its halogenated aromatic nature and the presence of an ether linkage .

Unlike standard organic solvents, this compound cannot be bulked with non-halogenated waste. Its disposal requires a strict chain of custody ending in high-temperature incineration with acid gas scrubbing. This guide provides a self-validating protocol to ensure compliance with EPA standards (RCRA) and Good Laboratory Practice (GLP).

Chemical Identity & Hazard Characterization[2][3][4]
  • Functional Class: Halogenated Aromatic Ether

  • Primary Hazards: Irritant (Skin/Eye), Potential Flammability (Flash point varies by isomer), Aquatic Toxicity.

  • Critical Disposal Attribute: Halogenated .[1] (Must be segregated from non-halogenated solvents to prevent costly cross-contamination and regulatory fines).

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₀H₁₃BrOContains Bromine; requires scrubbed incineration.
Physical State Liquid (typically)Requires secondary containment during transport.
Flash Point >60°C (Estimated)Treat as Ignitable (D001) unless determined otherwise.
Reactivity Stable, but Ether groupPeroxide Risk: Low for aryl ethers, but verify if stored >12 months.
Solubility Lipophilic / HydrophobicDo NOT dispose of down the drain.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never mix halogenated aromatics with strong oxidizers or non-halogenated bulk solvents.

Step 1: Waste Stream Characterization

Before moving the vessel, you must categorize the waste into one of two streams:

  • Pure Substance: Expired or surplus neat chemical.

  • Reaction Mixture: The chemical dissolved in a solvent (e.g., DCM, THF, Ethyl Acetate).

Step 2: Segregation Protocol
  • If in Halogenated Solvent (e.g., DCM): Combine into the "Halogenated Organic Waste" carboy.

  • If in Non-Halogenated Solvent (e.g., THF): If the concentration of the halogenated compound is >1-2%, the entire mixture defaults to Halogenated Waste .

    • Why? Halogens poison the catalysts used in standard fuel-blending incineration. Even small amounts of Br can reclassify a whole drum, increasing disposal costs by 5-10x.

Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal cans (unless lined), as free HBr (if hydrolysis occurs) can corrode metal.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

The Disposal Workflow (Step-by-Step)

This workflow ensures that the material travels from the bench to the incinerator without a safety lapse.

Phase A: Bench-Level Preparation
  • Quenching (If Reactive): If the material is part of a crude reaction mix containing active reagents (e.g., Lithium reagents, hydrides), quench fully before bottling.

    • Test: Verify pH is neutral (6-8).

  • Peroxide Check: If the container is old (>1 year) and shows crystal formation around the cap (rare for this specific ether but possible), DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

  • Transfer: Use a funnel to transfer to the satellite accumulation container. Perform this in a fume hood.

Phase B: Labeling (RCRA Compliance)

Attach a hazardous waste tag immediately upon the first drop entering the container.

  • Constituents: List "this compound" fully. Do not use abbreviations.

  • Hazards: Check "Toxic" and "Irritant".[2][3] Check "Flammable" if in a flammable solvent.

Phase C: Central Accumulation Area (CAA)

Move the container to your facility's CAA within 3 days of filling.

  • Storage: Store in a cool, dry area away from direct sunlight.

  • Segregation: Keep separate from oxidizers (Nitric acid, Peroxides).

Operational Logic Flow (Visualization)

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalFlowStartWaste Generation:This compoundCheckStateIs it Pure or in Solution?Start->CheckStatePurePure SubstanceCheckState->PureSolutionIn SolutionCheckState->SolutionStreamHaloSTREAM: Halogenated Organic Waste(High-Temp Incineration)Pure->StreamHaloDissolve in compatiblehalogenated solvent orlab pack as solidCheckSolventIdentify Solvent BaseSolution->CheckSolventHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)CheckSolvent->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., THF, Toluene)CheckSolvent->NonHaloSolventHaloSolvent->StreamHaloDecisionIs Halogen content >1%?NonHaloSolvent->DecisionDecision->StreamHaloYes (Contaminates Stream)StreamNonHaloSTREAM: Non-Halogenated Waste(Fuel Blending)Decision->StreamNonHaloNo (Trace Only)

Figure 1: Decision tree for categorizing halogenated aromatic waste streams to ensure regulatory compliance and cost-efficiency.

Emergency Procedures (Spill & Exposure)

In the event of a spill during transport to the disposal area:

ScenarioImmediate Action
Minor Spill (<100 mL) 1. Evacuate immediate area.2. Wear nitrile gloves and safety goggles.3. Absorb with vermiculite or sand.4. Place debris in a sealed jar labeled "Hazardous Waste - Debris".
Major Spill (>100 mL) 1. Evacuate lab. 2. Pull fire alarm if flammable vapors are present.3. Call EHS/Emergency Response.4. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus).
Skin Contact Wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol) to wash, as this increases absorption.

Regulatory & Compliance Context

US EPA Waste Codes

While you must verify with your local EHS officer, this material generally falls under the following RCRA codes:

  • D001: If the flashpoint is <60°C (common for ethers/isopropyl groups).

  • Halogenated Organic Compounds (HOCs): Regulated under Land Disposal Restrictions (LDR).[1] Must be incinerated.

  • P-List / U-List: This specific isomer is likely not explicitly listed, so it defaults to "Characteristic" waste.

Final Disposition

The waste management vendor will transport this material to a RCRA Part B Permitted Incinerator .

  • Mechanism: Thermal oxidation >1000°C.

  • Scrubbing: Caustic scrubbers neutralize the Hydrogen Bromide (HBr) gas generated during combustion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[4] Compound Summary for Halogenated Aromatic Ethers (General Class Properties). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.